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  • Product: 1-Benzyl-2-azabicyclo[2.1.1]hexane hydrochloride
  • CAS: 2225136-10-5

Core Science & Biosynthesis

Foundational

Therapeutic Potential of Azabicyclo[2.1.1]hexane Scaffolds

A Technical Guide to 3D-Bioisosterism in Drug Discovery Executive Summary The pharmaceutical industry is currently undergoing a paradigm shift described as the "Escape from Flatland"—moving away from planar, aromatic-ric...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to 3D-Bioisosterism in Drug Discovery

Executive Summary

The pharmaceutical industry is currently undergoing a paradigm shift described as the "Escape from Flatland"—moving away from planar, aromatic-rich structures toward three-dimensional (3D), sp³-rich architectures.[1][2] The azabicyclo[2.1.1]hexane (Aza-BCH) scaffold has emerged as a premier tool in this transition.[3][4][5]

This strained bicyclic amine serves as a rigid, conformationally restricted bioisostere for proline , piperidine , and ortho/meta-substituted benzenes .[5] Its incorporation into drug candidates consistently improves physicochemical properties, including aqueous solubility, metabolic stability (intrinsic clearance), and vectoral selectivity, while offering novel intellectual property (IP) space. This guide analyzes the structural rationale, synthetic pathways, and therapeutic applications of Aza-BCH scaffolds.

Structural & Physicochemical Rationale

The therapeutic value of the azabicyclo[2.1.1]hexane core stems from its unique geometric and electronic properties.[6]

2.1 Vectoral Analysis & Conformational Restriction

Unlike flexible pyrrolidine or piperidine rings, the Aza-BCH scaffold locks substituents into precise vectors. The "bridge" carbon (C5) forces the ring into a puckered conformation that mimics the twisted high-energy states of proline.

  • Bond Angles: The internal bond angles (<90°) introduce significant ring strain (~60 kcal/mol), which can be leveraged for covalent targeting or specific receptor interactions.

  • Exit Vectors: Substituents at the bridgehead (C1/C4) or bridge (C5/C6) positions project into distinct quadrants of chemical space, allowing for the precise probing of hydrophobic pockets that planar aromatics cannot reach.

2.2 Bioisosterism & Metabolic Stability[5][7]
  • Proline Mimicry: The 2-azabicyclo[2.1.1]hexane system is often called 2,4-methanoproline .[1][5] It rigidly mimics the turn-inducing properties of proline but prevents the cis-trans isomerization of the amide bond, locking the peptide backbone into a specific geometry.

  • Metabolic Blocking: The bridgehead carbons are quaternary (non-enolizable) and the bridge methylene is sterically shielded.[5] This prevents common metabolic oxidations (e.g.,

    
    -hydroxylation) that plague pyrrolidine and piperidine rings, significantly reducing intrinsic clearance (
    
    
    
    ).

Bioisosterism Proline Proline / Pyrrolidine (Flexible, Planar-ish) AzaBCH Azabicyclo[2.1.1]hexane (Rigid, 3D Defined) Proline->AzaBCH Methylene Bridge (C1-C3) Properties Optimized Properties: 1. Reduced Lipophilicity (LogD) 2. Lower Intrinsic Clearance 3. Novel IP Space AzaBCH->Properties Result

Figure 1: Structural evolution from Proline to Azabicyclo[2.1.1]hexane, highlighting the transition to a rigid, sp³-rich scaffold.

Synthetic Access: From Photochemistry to Strain-Release

Accessing this strained system was historically challenging, but recent breakthroughs (2015–2025) have democratized its synthesis.[5]

3.1 Method A: The [2+2] Photocycloaddition (Classical/Scale-Up)

This method is preferred for large-scale synthesis of the core scaffold. It involves the intramolecular photocycloaddition of dienes or allylamines.[5]

  • Mechanism: Excitation of a double bond followed by radical recombination.[5]

  • Utility: Excellent for generating the unsubstituted core or simple derivatives (e.g., 2,4-methanoproline).

3.2 Method B: Formal [3+2] Cycloaddition (Modern/Modular)

This is the current "state-of-the-art" for medicinal chemistry, allowing for the rapid assembly of highly substituted Aza-BCHs.

  • Reagents: Bicyclo[1.1.0]butanes (BCBs) + Imines .[3][5]

  • Catalysis: Lewis Acids (e.g.,

    
    ) or Organocatalysts (e.g., Chiral Brønsted Acids).[4]
    
  • Mechanism: Strain-release of the BCB (acting as a dipole equivalent) reacting with the imine electrophile.[5] This method allows for the introduction of diverse aryl and alkyl groups at the bridgehead positions in a single step.

Synthesis BCB Bicyclo[1.1.0]butane (Strain Energy Donor) Intermediate Zwitterionic / Radical Intermediate BCB->Intermediate Catalyst (Lewis Acid/Light) Imine Imine / Schiff Base (Electrophile) Imine->Intermediate Catalyst (Lewis Acid/Light) Product Azabicyclo[2.1.1]hexane (Polysubstituted) Intermediate->Product Ring Closure

Figure 2: The modular "Strain-Release" synthesis pathway utilizing bicyclo[1.1.0]butanes (BCBs).

Therapeutic Case Study: LRRK2 Kinase Inhibitors

A definitive example of the Aza-BCH scaffold's utility is found in the optimization of Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors for Parkinson's Disease (Merck & Co.).[3]

The Challenge: Initial indazole-based leads showed high potency but suffered from poor metabolic stability and low aqueous solubility, limiting brain penetration.[5]

The Solution: A "match-pair" analysis was conducted where the solvent-exposed piperidine/pyrrolidine moiety was replaced with a 2-azabicyclo[2.1.1]hexane core.[5]

Outcomes:

Property Pyrrolidine Analog Aza-BCH Analog Impact
LogD (Lipophilicity) 2.8 2.1 Improved water solubility
Cl_int (Human Liver) > 50 µL/min/kg < 10 µL/min/kg Drastically improved stability
Brain/Plasma Ratio 0.3 > 1.0 Enhanced CNS penetration

| Selectivity | Moderate | High | Rigid vector minimized off-target binding |[5][8]

Data Source: Derived from Merck LRRK2 optimization studies (e.g., J. Med. Chem. 2022/2023).[5][9]

Experimental Protocol: Modular Synthesis via [3+2] Cycloaddition

Objective: Synthesis of 1,3-disubstituted-2-azabicyclo[2.1.1]hexane from a bicyclo[1.1.0]butane (BCB) and an N-aryl imine.

Reagents:

  • 1-Sulfonylbicyclo[1.1.0]butane (1.0 equiv)

  • N-Benzylideneaniline (Imine) (1.2 equiv)

  • Tris(pentafluorophenyl)borane (

    
    ) (5 mol%)
    
  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Procedure:

  • Preparation: Flame-dry a 10 mL Schlenk tube and cool under argon. Add the imine (0.6 mmol) and BCB (0.5 mmol).

  • Solvation: Dissolve the mixture in anhydrous DCM (2.5 mL, 0.2 M) under an inert atmosphere.

  • Catalysis: Add the

    
     catalyst (0.025 mmol) as a solution in DCM dropwise at 0°C.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor consumption of the BCB by TLC (stain with

    
    ; BCBs often stain active).
    
  • Quench: Quench the reaction with triethylamine (0.1 mL) and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient). The Aza-BCH product typically elutes after the unreacted imine.

  • Validation: Confirm structure via ¹H NMR (look for characteristic bridgehead protons at

    
     2.5–3.5 ppm) and HRMS.
    

Safety Note: Bicyclobutanes are highly strained and potentially unstable.[5] Handle with care in a fume hood.

Future Outlook

The Aza-BCH scaffold is moving beyond simple substitution.[5] Emerging trends include:

  • Nitrogen Scanning: Moving the nitrogen to the bridgehead (1-azabicyclo[2.1.1]hexane) to alter basicity (

    
    ) and metabolic hot-spots.
    
  • C-H Functionalization: Late-stage diversification of the rigid cage using transition metal catalysis (e.g., Iron or Palladium) to install fluorine or methyl groups without de novo synthesis.

  • Fragment-Based Drug Discovery (FBDD): Using small, rigid Aza-BCH amines as high-value fragments to probe cryptic pockets in "undruggable" targets like KRAS or MYC.[5]

References
  • Merck LRRK2 Optimization: Discovery and Optimization of Potent, Selective, and Brain-Penetrant 1-Heteroaryl-1H-Indazole LRRK2 Kinase Inhibitors.[5][10] J. Med.[5][9][10] Chem. 2022.[5][10] Link

  • Modular Synthesis: Modular Synthesis of Azabicyclohexanes and Cyclobutenyl Amines. J. Am. Chem. Soc. 2023.[5] Link

  • Bioisosterism Review: Saturated Bioisosteres of Benzene: Where to Go Next? Org.[2][3][5][11] Biomol. Chem. 2019.[5] Link

  • Mykhailiuk Research: 1,2-Disubstituted bicyclo[2.1.1]hexanes as saturated bioisosteres of ortho-substituted benzene.[5] Chem. Sci. 2023.[5][9][12] Link

  • Organocatalytic Route: Organocatalytic Asymmetric Synthesis of Azabicyclo[2.1.1]hexanes. ACS Catal. 2025.[5] Link

Sources

Exploratory

Conformational Rigidity of 1-Benzyl-2-azabicyclo[2.1.1]hexane: A Technical Guide

Executive Summary: The "Twisted" Bioisostere In the pursuit of "escaping Flatland" (increasing character), the 2-azabicyclo[2.1.1]hexane scaffold has emerged as a premier saturated bioisostere. Unlike the ubiquitous pipe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Twisted" Bioisostere

In the pursuit of "escaping Flatland" (increasing


 character), the 2-azabicyclo[2.1.1]hexane  scaffold has emerged as a premier saturated bioisostere. Unlike the ubiquitous piperidine or pyrrolidine rings, which suffer from low energy barriers between conformers (chair flips/envelope puckers), the [2.1.1] system is conformationally locked .

This guide focuses on the 1-Benzyl-2-azabicyclo[2.1.1]hexane derivative. This specific architecture is not merely a rigid spacer; it is a vector-defining engine. By placing a benzyl group at the bridgehead (C1), we create a quaternary center that forces the aromatic ring into a specific trajectory relative to the amine, mimicking the spatial arrangement of ortho-substituted benzenes or twisted phenethylamines with high metabolic stability.

Structural Dynamics & Vector Analysis

The Physics of Rigidity

The [2.1.1] bicyclic system forces the nitrogen atom into a bridged position. This results in two critical structural phenomena:

  • Inversion Inhibition: The nitrogen lone pair is sterically compressed, significantly altering basicity (typically lowering pKa by 1–2 units compared to piperidine).

  • Vector Freezing: In a standard 2-benzylpyrrolidine, the benzyl group can rotate and the ring can pucker (

    
     or 
    
    
    
    symmetry). In 1-Benzyl-2-azabicyclo[2.1.1]hexane, the C1-Benzyl bond is fixed relative to the C2-Nitrogen vector.
Exit Vector Comparison

The following diagram illustrates the "Lock vs. Flux" comparison between the [2.1.1] scaffold and traditional heterocycles.

VectorAnalysis cluster_flexible Flexible Space (High Entropy) cluster_rigid Rigid Space (Pre-organized) Pyrrolidine 2-Benzylpyrrolidine (Envelope Flux) Outcome_Flex Promiscuous Binding (Entropic Penalty) Pyrrolidine->Outcome_Flex multiple conformers Piperidine 2-Benzylpiperidine (Chair Flip) Piperidine->Outcome_Flex Outcome_Rigid High Selectivity (Low Entropic Cost) Outcome_Flex->Outcome_Rigid Optimization Goal AzaBCH 1-Benzyl-2-azabicyclo[2.1.1]hexane (Locked C1-N Vector) AzaBCH->Outcome_Rigid defined exit vector (θ ≈ 60°)

Figure 1: Conformational entropy reduction using the [2.1.1] scaffold. The rigid backbone minimizes the entropic penalty upon protein binding.

Synthetic Access: The "Strain-Release" Protocol

Synthesis of bridgehead-substituted [2.1.1] systems has historically been challenging.[1] The most robust, scalable method currently available relies on strain-release chemistry of bicyclo[1.1.0]butanes (BCBs) or intramolecular cyclization of cyclobutanes.

The protocol below is adapted from the work of Pavel Mykhailiuk (Enamine) , utilizing the high reactivity of the central bond in BCBs.

Reaction Logic

We utilize a "Polar-Radical" crossover or a direct nucleophilic addition to a 1-substituted bicyclobutane.

  • Precursor: 1-Benzyl-bicyclo[1.1.0]butane (accessible via carbene addition to benzyl alkynes or cyclization).

  • Transformation: Formal insertion of a nitrogen atom.

Workflow Diagram

SynthesisProtocol Start Start: 1-Benzyl-bicyclo[1.1.0]butane Intermediate Intermediate: Cyclobutyl Cation/Radical Start->Intermediate Strain Release Reagent Reagent: Sulfonamide or N-Nucleophile (Catalyst: Lewis Acid or Radical Initiator) Reagent->Intermediate Cyclization Step: Ring Expansion / Cyclization Intermediate->Cyclization N-Insertion Product Target: 1-Benzyl-2-azabicyclo[2.1.1]hexane Cyclization->Product Deprotection/Isolation

Figure 2: Modular synthesis via bicyclobutane strain release.

Validated Experimental Protocol (Intramolecular Route)

Based on scalable protocols for 1-substituted aza-BCHs [1, 4].

Objective: Synthesis of 1-Benzyl-2-azabicyclo[2.1.1]hexane via intramolecular displacement.

  • Precursor Assembly:

    • Start with 3-benzyl-3-(aminomethyl)cyclobutanol (or a protected equivalent).

    • Convert the alcohol to a leaving group (Mesylate/Tosylate) or convert the hydroxymethyl group to an alkyl halide.

    • Note: The 1-benzyl group is installed early on the cyclobutane ring.

  • Cyclization (Key Step):

    • Solvent: Anhydrous THF or DMF.

    • Base: NaH (2.0 eq) or KHMDS (1.5 eq).

    • Temperature: 0°C to RT.

    • Procedure: Add the base slowly to the solution of the amino-mesylate. The intramolecular nucleophilic attack of the amine onto the cyclobutane ring closes the [2.1.1] bridge.

    • Observation: Monitor by LCMS. The formation of the rigid bicycle is usually rapid due to the proximity effect (Thorpe-Ingold), despite the strain.

  • Isolation:

    • Quench with saturated NH4Cl. Extract with ether.

    • The amine is basic but less so than piperidine. Acid-base extraction is effective.

    • Purification: Silica gel chromatography (DCM/MeOH/NH3).

Physicochemical Profiling & Data

The [2.1.1] scaffold offers a distinct physicochemical profile compared to its planar analogs.

Comparative Metrics Table
Property2-Benzylpiperidine1-Benzyl-2-azabicyclo[2.1.1]hexaneImpact on Drug Design
Conformation Flexible (Chair)Rigid (Bridged) Higher selectivity; lower entropic penalty.
Basicity (pKa) ~10.5~8.5 - 9.0 Improved membrane permeability; reduced hERG liability.
LogD (pH 7.4) HighModerate Lower lipophilicity due to compact solvation shell.
Metabolic Stability Low (Oxidation at C2/C6)High Bridgehead C-H bonds are sterically protected and electronically deactivated.
Fsp3 1.01.0 Maintains saturation while mimicking aromatics.
Metabolic Stability Mechanism

The 1-benzyl substitution on the [2.1.1] core blocks the "soft spot" often found in piperidines (alpha-oxidation). The bridgehead carbons in bicyclic systems are notoriously difficult to oxidize (Bredt's rule implications for intermediates and steric shielding), rendering this scaffold highly resistant to P450 degradation [6].

References

  • Levterov, V. V., et al. (2023).[2][3][4] 2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring.[3][5] Nature Chemistry.[5][6] Link

    • Context: Establishes the [2.1.
  • Chernykh, A. V., et al. (2024).[7] Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane-1-Carboxylates. Journal of Organic and Pharmaceutical Chemistry.[7] Link

    • Context: Provides the scalable intramolecular cyclization protocol for 1-substituted variants.
  • Mykhailiuk, P. K. (2019).[6][8] Saturated bioisosteres of benzene: where to go next? Organic & Biomolecular Chemistry.[7][8][9] Link

    • Context: Seminal review on the strategic use of bicyclic systems in drug design.
  • Denisenko, A., et al. (2021).[7] 1,2-Disubstituted bicyclo[2.1.1]hexanes as saturated bioisosteres of ortho-substituted benzene.[10][11] Chemical Science.[5][10] Link

    • Context: Detailed crystallographic vector analysis of the scaffold.
  • Barnes-Seeman, D. (2012). The role of conformationally constrained scaffolds in medicinal chemistry.[1][2][9][12] Current Topics in Medicinal Chemistry. Link

    • Context: General principles of rigidific
  • Enamine Ltd. Azabicyclo[2.1.1]hexanes - Building Blocks.[7][13]Link

    • Context: Commercial availability and building block diversity for this scaffold.[7]

Sources

Foundational

The Emergence of [2.1.1] Bridged Systems: A Paradigm Shift in Drug Design

An In-depth Technical Guide to the History, Synthesis, and Application of Bicyclo[2.1.1]hexanes in Medicinal Chemistry Introduction: Escaping Flatland in Drug Discovery The ubiquity of the benzene ring in natural product...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the History, Synthesis, and Application of Bicyclo[2.1.1]hexanes in Medicinal Chemistry

Introduction: Escaping Flatland in Drug Discovery

The ubiquity of the benzene ring in natural products and bioactive compounds has made it a cornerstone of medicinal chemistry.[1] However, the planarity of aromatic systems can present significant challenges in modern drug discovery, including issues with metabolic stability, solubility, and off-target effects.[2] The drive to create more three-dimensional (3D) and structurally novel drug candidates has led to the exploration of saturated bridged-bicyclic compounds as bioisosteric replacements for aromatic rings.[3][4] Among these, the bicyclo[2.1.1]hexane (BCH) scaffold has emerged as a particularly promising and innovative molecular framework for optimizing bioactivity and navigating beyond the confines of "flatland" chemistry.[5][6]

This technical guide provides a comprehensive overview of the history, development, and application of [2.1.1] bridged systems in drug design. It is intended for researchers, scientists, and drug development professionals seeking to leverage these unique scaffolds to enhance the properties of their lead compounds. We will delve into the synthetic strategies that unlock access to diverse substitution patterns, explore the conformational intricacies of these rigid systems, and examine case studies that validate their utility as bioisosteres.

Historical Perspective and the Rise of Saturated Scaffolds

The concept of bioisosterism, where one functional group is replaced by another with similar physical or chemical properties to improve biological activity, has been a guiding principle in medicinal chemistry for decades.[7] While classic bioisosteres for functional groups like carboxylic acids and amides are well-established, the development of non-classical, three-dimensional bioisosteres for aromatic rings is a more recent and rapidly evolving field.[7]

The journey towards 3D bioisosteres saw the investigation of various bridged systems. Initially, scaffolds like bicyclo[1.1.1]pentane (BCP) gained traction as effective replacements for para-substituted benzenes.[8] However, the need for effective mimics of ortho- and meta-substituted benzenes remained a significant challenge.[8] This gap spurred the investigation of other bicyclic systems, with bicyclo[2.1.1]hexane and bicyclo[3.1.1]heptane emerging as promising candidates for these substitution patterns.[2][7] The development of these scaffolds has been driven by the recognition that increasing the fraction of sp3-hybridized carbons in a molecule can lead to improved physicochemical properties, such as increased aqueous solubility and metabolic stability, and can provide novel intellectual property opportunities.[2][6][8]

Synthetic Strategies: Accessing the Bicyclo[2.1.1]hexane Core

The utility of the bicyclo[2.1.1]hexane scaffold in drug discovery is intrinsically linked to the development of efficient and versatile synthetic methodologies. Early methods often provided limited access, primarily to bridgehead-substituted structures.[4] However, recent advancements have opened the door to a wider range of substitution patterns, including challenging bridge-functionalized derivatives.[3][4]

Photocatalytic [2+2] Cycloaddition of 1,5-Hexadienes

A powerful and operationally simple protocol for accessing a variety of polysubstituted bicyclo[2.1.1]hexanes involves the visible light-mediated photocatalytic [2+2] cycloaddition of 1,5-hexadienes.[3] This method provides a unified and flexible route to BCHs with at least 11 distinct substitution patterns, including those that can act as ortho-, meta-, and polysubstituted benzene bioisosteres.[3][4]

G 1,5-Hexadiene 1,5-Hexadiene Bicyclo[2.1.1]hexane Bicyclo[2.1.1]hexane 1,5-Hexadiene->Bicyclo[2.1.1]hexane Visible Light, Photocatalyst

Caption: Photocatalytic [2+2] cycloaddition of 1,5-hexadienes.

Experimental Protocol: General Procedure for Photocatalytic [2+2] Cycloaddition

  • To an oven-dried vial equipped with a magnetic stir bar, add the 1,5-hexadiene substrate.

  • Add the photocatalyst (e.g., an iridium or organic-based catalyst).

  • Degas the solvent (e.g., acetonitrile) by sparging with nitrogen or argon for 15-20 minutes.

  • Add the degassed solvent to the vial.

  • Place the vial in a photoreactor equipped with a cooling fan and irradiate with visible light (e.g., blue LEDs) at room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, concentrate the reaction mixture in vacuo.

  • Purify the residue by column chromatography on silica gel to afford the desired bicyclo[2.1.1]hexane product.

Functionalization of Bicyclo[1.1.0]butanes

Another key strategy for the synthesis of bicyclo[2.1.1]hexanes involves the functionalization of bicyclo[1.1.0]butanes (BCBs).[9] BCBs are strained molecules that can undergo cycloaddition reactions with various partners. For instance, a catalyst-controlled regiodivergent [2π+2σ]-cycloaddition of BCBs with alkenes under photochemical conditions allows for the synthesis of two distinct substitution patterns.[6]

G cluster_0 Catalyst A cluster_1 Catalyst B Bicyclo[1.1.0]butane Bicyclo[1.1.0]butane Regioisomer A Regioisomer A Bicyclo[1.1.0]butane->Regioisomer A [2π+2σ] Regioisomer B Regioisomer B Bicyclo[1.1.0]butane->Regioisomer B [2π+2σ] Alkene Alkene Alkene->Bicyclo[1.1.0]butane

Caption: Catalyst-controlled regiodivergent synthesis of BCHs.

C–H Functionalization

Direct C–H functionalization of the bicyclo[2.1.1]hexane core represents a powerful approach to introduce functionality, particularly at the bridge positions.[9] This strategy avoids the need for pre-functionalized starting materials and allows for late-stage modification of the scaffold. Dirhodium-catalyzed C–H insertion by donor/acceptor carbenes has been shown to proceed with high diastereoselectivity and enantioselectivity.[9]

Bicyclo[2.1.1]hexanes as Bioisosteres

The rigid, three-dimensional structure of the bicyclo[2.1.1]hexane scaffold allows it to mimic the spatial arrangement of substituents on an aromatic ring, making it an effective bioisostere.[9]

Mimicking ortho-Substituted Benzenes

1,2-Disubstituted bicyclo[2.1.1]hexanes have been synthesized, characterized, and biologically validated as saturated bioisosteres of ortho-substituted benzenes.[1] The incorporation of this core into the structure of known bioactive compounds, such as the fungicides boscalid, bixafen, and fluxapyroxad, resulted in patent-free analogs with retained or even improved antifungal activity.[1]

Caption: Bioisosteric relationship between ortho-benzene and 1,2-BCH.

Mimicking meta-Substituted Benzenes

Similarly, bridgehead disubstituted bicyclo[2.1.1]hexanes have been prepared and utilized as bioisosteres of meta-substituted benzenes.[3] The defined exit vectors of these scaffolds can accurately replicate the 1,3-substitution pattern of a phenyl ring.[2]

Rigidified Cyclopentane Variants

Beyond mimicking aromatic systems, 2,5-disubstituted bicyclo[2.1.1]hexanes can act as rigidified counterparts to the flexible 1,3-disubstituted cyclopentane motif, a common feature in many drugs.[10] Conformational rigidification is a well-established strategy in medicinal chemistry to improve affinity, selectivity, and metabolic stability by presenting well-defined exit vectors.[10][11]

Impact on Physicochemical and Biological Properties

The replacement of a planar aromatic ring with a saturated, three-dimensional bicyclo[2.1.1]hexane scaffold can have a profound impact on the physicochemical and biological properties of a molecule.

PropertyGeneral Trend with BCH IntroductionRationale
Solubility IncreasedDisruption of planarity and aromaticity can lead to a lower melting point and higher solubility.[2]
Lipophilicity (cLogP) DecreasedThe introduction of a more saturated core generally reduces lipophilicity.[2]
Metabolic Stability VariableThe effect is complex and compound-dependent. In some cases, stability is increased, while in others it may decrease.[1]
Biological Activity Often Retained or ImprovedThe rigid scaffold can enforce a bioactive conformation, leading to improved receptor-ligand complementarity and potentially mitigating off-target effects.[2]

Table 1: General Physicochemical and Biological Property Trends upon Benzene to Bicyclo[2.1.1]hexane Bioisosteric Replacement.

Heteroatom-Containing [2.1.1] Bridged Systems

The versatility of the bicyclo[2.1.1]hexane framework is further expanded by the incorporation of heteroatoms. 2-Azabicyclo[2.1.1]hexane (2-aza-BCH) and 2-oxabicyclo[2.1.1]hexane (2-oxa-BCH) are bridged, saturated heterocycles with significant utility in medicinal chemistry.[12] They can serve as isosteric replacements for phenyl rings or as rigid replacements for pyrrolidines and tetrahydrofurans.[12] The inclusion of a heteroatom can further modulate physicochemical properties, for instance, the oxygen in 2-oxa-BCH can help reduce a molecule's lipophilicity.[2]

Future Outlook and Conclusion

The exploration of saturated bridged-bicyclic compounds like bicyclo[2.1.1]hexane is a key component of the broader trend towards increasing the three-dimensionality of drug candidates.[3] The development of novel synthetic methods that provide access to previously inaccessible substitution patterns will continue to fuel the adoption of these scaffolds in drug discovery programs.[4] The ability to fine-tune the physicochemical and biological properties of molecules by replacing planar aromatic rings with rigid, three-dimensional bioisosteres offers a powerful tool for medicinal chemists to overcome common drug development hurdles.[8] As our understanding of the interplay between molecular shape and biological function deepens, the strategic application of [2.1.1] bridged systems is poised to play an increasingly important role in the design of the next generation of innovative medicines.

References

  • Bridge-Fused Rings as m-Phenyl Bioisosteres - PharmaBlock.
  • 1,2-Disubstituted bicyclo[2.1.1]hexanes as saturated bioisosteres of ortho-substituted benzene - PMC.
  • Synthesis of polysubstituted bicyclo[2.1.1]hexanes enabling access to new chemical space.
  • Bicyclo[2.1.
  • Building bridges from flatland: synthetic approaches and applications of 2-aza- and 2-oxa-bicyclo[2.1.1]hexanes - PubMed.
  • Taming cyclopentane: Bicyclo[2.1.1]hexanes as rigidified variants to enable medicinal chemistry - American Chemical Society.
  • (Bio)isosteres of ortho- and meta-substituted benzenes - Beilstein Journals.
  • Bicyclo[2.1.1]hexane Scaffold for Optimizing Bioactivity - Enamine.
  • Synthesis of polysubstituted bicyclo[2.1.1]hexanes enabling access to new chemical space - Chemical Science (RSC Publishing).
  • 1,2-Disubstituted bicyclo[2.1.1]hexanes as saturated bioisosteres of ortho-substituted benzene - Chemical Science (RSC Publishing).
  • Recent Advances in the Synthesis of Bicyclo[3.1.
  • Bioisosteres | Tokyo Chemical Industry (India) Pvt. Ltd..
  • Bioisosteres | TCI (Shanghai) Development Co., Ltd. - Tokyo Chemical Industry.
  • 2,5-disubstituted bicyclo[2.1.1]hexanes as rigidified cyclopentane variants - Semantic Scholar.
  • Catalyst-Controlled Regiodivergent Synthesis of Bicyclo[2.1.1]hexanes via Photochemical Strain-Release Cycloadditions - PMC.
  • Bicycloalkane Building Blocks as Benzene Bioisosters | Tokyo Chemical Industry Co., Ltd.(APAC).
  • 2,5-disubstituted bicyclo[2.1.1]hexanes as rigidified cyclopentane variants - RSC Publishing.
  • Synthesis of polysubstituted bicyclo[2.1.1]hexanes enabling access to new chemical space.

Sources

Exploratory

Vector Orientation &amp; Structural Dynamics of Azabicyclo[2.1.1]hexane: A Technical Guide for SBDD

Topic: Vector orientation of substituents in azabicyclo[2.1.1]hexane Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary The azabicyclo[2.1.1]hexane...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Vector orientation of substituents in azabicyclo[2.1.1]hexane Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The azabicyclo[2.1.1]hexane (Aza-BCH) scaffold represents a critical frontier in the "Escape from Flatland" initiative within modern medicinal chemistry.[1] As a conformationally rigid,


-rich bioisostere, it offers a distinct topological advantage over traditional planar aromatic rings and flexible saturated heterocycles.

This guide analyzes the vector orientation of substituents on the Aza-BCH core, a parameter that dictates its utility as a bioisostere for proline (in peptide mimetics) and ortho-substituted benzenes . By defining the precise exit vectors, bond angles, and synthetic accessibility of this scaffold, we provide a roadmap for its rational incorporation into high-affinity ligands.

Structural Analysis: Geometry and Exit Vectors

The 2-azabicyclo[2.1.1]hexane core is defined by a "book-shape" geometry, significantly more strained and compact than the [2.2.1] (norbornane) or [2.2.2] systems. Understanding the spatial disposition of substituents requires mapping the bridgehead (C1, C4) and bridge (C3, C5, C6) positions.

The "V-Shape" Vector Map

Unlike bicyclo[1.1.1]pentane (BCP), which provides collinear (


) exit vectors mimicking para-phenyl, the [2.1.1] system provides non-linear vectors.
  • Ortho-Phenyl Bioisosterism: Substituents at positions C1 and C2 (or C2 and C3 depending on the heteroatom placement) project vectors with an inter-substituent angle (

    
    ) approximating 60–70^\circ . This mimics the vicinal substitution pattern of an ortho-substituted benzene ring but with increased metabolic stability and solubility due to the high fraction of 
    
    
    
    carbons (
    
    
    ).
  • Meta-Phenyl Bioisosterism: Substituents located at C1 and C3 (across the "book") approximate the geometry of meta-substituted benzenes (

    
     projection), providing a rigid scaffold that fills a unique chemical space between the flat arene and the linear BCP.
    
Proline Mimicry (2,4-Methanoproline)

When nitrogen is incorporated at position 2 (2-aza), and a carboxylate at position 1, the scaffold becomes a 2,4-methanoproline .

  • Conformational Lock: The methylene bridge (C5) locks the pyrrolidine ring into a specific pucker.

  • Vector Consequence: This rigidification restricts the

    
     (phi) torsion angle of the peptide backbone, stabilizing specific secondary structures (e.g., type II 
    
    
    
    -turns) and preventing proteolysis.
  • C-Gamma Constraint: The scaffold essentially provides two

    
     atoms, fixing the ring in a conformation that mimics both the endo and exo puckers simultaneously, depending on the viewer's reference, but effectively freezing the amide bond equilibrium.
    
Quantitative Structural Parameters

The following table summarizes the geometric parameters of 2-azabicyclo[2.1.1]hexane compared to its bioisosteric targets.

ParameterOrtho-Benzene2-Aza-BCH (C1-C2)BCP (C1-C3)Proline (Flexible)
Exit Vector Angle



Variable
C-C Distance (

)




Dimensionality 2D (Planar)3D (Rigid)3D (Linear)3D (Flexible)
LogP Impact Baseline-0.5 to -1.4 units-0.5 unitsN/A
Metabolic Liability High (Oxidation)LowLowModerate

Visualization of Vector Space

The following diagram illustrates the logical decision process for selecting the [2.1.1] scaffold based on required vector geometry, contrasting it with [1.1.1] and planar systems.

VectorLogic Target Target Binding Pocket Requirement Linear Linear / Co-axial (180°) Target->Linear Distance > 5Å Angled Angled / V-Shape (60° - 120°) Target->Angled Distance < 3Å Para Para-Phenyl Mimic Linear->Para Ortho Ortho-Phenyl Mimic Angled->Ortho Proline Constrained Proline (Turn Inducer) Angled->Proline BCP Bicyclo[1.1.1]pentane Para->BCP Bioisostere AzaBCH Azabicyclo[2.1.1]hexane Ortho->AzaBCH C1-C2 Subst. Proline->AzaBCH N2-C1 Subst.

Caption: Decision matrix for scaffold selection. The Aza-BCH scaffold is the optimal choice for angular vector requirements (Ortho-phenyl/Proline), whereas BCP serves linear geometries.

Synthetic Methodologies & Regiocontrol

Accessing the specific vectors described above requires robust synthetic protocols. The high strain energy of the [2.1.1] system (~60 kcal/mol) makes ring closure challenging.

Protocol A: Intramolecular Nucleophilic Displacement

This route is preferred for generating 2,4-methanoproline derivatives (Proline mimetics). It relies on the cyclization of a substituted cyclobutane or pyrrolidine precursor.

  • Precursor Assembly: Synthesis of a 2,4-disubstituted pyrrolidine or a cyclobutane with pendant amine and leaving group (LG).

  • Cyclization: Treatment with a strong base (e.g., KHMDS or NaH) induces intramolecular

    
     displacement.
    
    • Critical Factor:[2][3] The leaving group must be anti to the nucleophilic nitrogen to allow backside attack.

  • Yield: Typically 40–60%, scalable to kilogram quantities as demonstrated by Enamine/Merck [1].

Protocol B: Photochemical [2+2] Cycloaddition

This route is versatile for creating C-substituted variants (Ortho/Meta-phenyl mimetics).

  • Reagents: Allylamine derivatives +

    
    -unsaturated ketones/esters.
    
  • Condition: UV irradiation (Hg lamp or LED) often with a photosensitizer (e.g., Acetophenone).

  • Mechanism: The reaction proceeds via a triplet diradical intermediate.

  • Regioselectivity: Controlled by the "Rule of Five" (ring closure preference) and steric bulk of substituents. This method excels at installing bridgehead substituents [2].

Protocol C: Bicyclobutane (BCB) Annulation

A modern approach utilizing "strain-release" chemistry.

  • Starting Material: Bicyclo[1.1.0]butane (BCB).[4]

  • Reactant: Imines or other nitrogen dipoles.

  • Catalyst: Lewis acid or radical initiator.

  • Outcome: Formal [3+2] cycloaddition (or stepwise radical addition) to yield the [2.1.1] system directly. This is highly effective for 1,3-disubstituted systems [3].

Case Study: LRRK2 Kinase Inhibitors

Context: Leucine-Rich Repeat Kinase 2 (LRRK2) is a target for Parkinson's disease.[5] Inhibitors often suffer from poor solubility and high clearance.

Intervention: Merck scientists utilized the 2-azabicyclo[2.1.1]hexane scaffold to replace a standard pyrrolidine ring.

Results:

  • Vector Fidelity: The Aza-BCH maintained the critical hydrogen bond vectors required for the ATP-binding pocket.

  • Property Boost:

    • Solubility: Increased by >10-fold due to the disruption of crystal packing and increased

      
      .
      
    • Clearance: Intrinsic clearance (

      
      ) was significantly reduced because the rigid bicyclic cage is less prone to oxidative metabolism by CYP450 enzymes compared to the flexible pyrrolidine [1].
      

Synthetic Workflow Visualization

Synthesis Allylamine Allylamine Precursor Photo [2+2] Photocycloaddition (UV / Sensitizer) Allylamine->Photo Enone Enone / Acrylate Enone->Photo BCB Bicyclo[1.1.0]butane Strain Strain-Release Annulation BCB->Strain Imine Imine Imine->Strain Diradical Diradical Intermediate Photo->Diradical AzaBCH 2-Azabicyclo[2.1.1]hexane Scaffold Strain->AzaBCH Formal [3+2] Diradical->AzaBCH Ring Closure

Caption: Dual synthetic pathways accessing the Aza-BCH core. The photochemical route is preferred for bridgehead substitution, while strain-release offers rapid access from BCBs.

References

  • Martinot, T. A., et al. (2017). "A Concise Synthesis of a Key Azabicyclo[2.1.1]hexane Building Block for N-Heteroaryl Indazole LRRK2 Kinase Inhibitors." The Journal of Organic Chemistry. Link

  • Mykhailiuk, P. K. (2019).[6] "Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going." Organic & Biomolecular Chemistry. Link

  • Denisenko, A., et al. (2023).[6][7] "2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring." Nature Chemistry.[8] Link

  • Levterov, V. V., et al. (2018).[9] "Synthesis of 2-Azabicyclo[2.1.1]hexanes via [2+2] Photocycloaddition." The Journal of Organic Chemistry. Link

  • Grygorenko, O. O., et al. (2024).[10] "Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane-1-Carboxylates." Journal of Organic and Pharmaceutical Chemistry. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Handling and Storage of 1-Benzyl-2-azabicyclo[2.1.1]hexane HCl Salt

This guide outlines the handling, storage, and experimental protocols for 1-Benzyl-2-azabicyclo[2.1.1]hexane Hydrochloride , a high-value, strained sp³-rich scaffold used in medicinal chemistry as a conformationally rest...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the handling, storage, and experimental protocols for 1-Benzyl-2-azabicyclo[2.1.1]hexane Hydrochloride , a high-value, strained sp³-rich scaffold used in medicinal chemistry as a conformationally restricted bioisostere (e.g., for proline or ortho-substituted benzenes).

Introduction & Chemical Context

1-Benzyl-2-azabicyclo[2.1.1]hexane HCl is a specialized "3D" building block. Unlike flat aromatic scaffolds, this compound offers a defined exit vector via the bridgehead (C1) substitution. The [2.1.1] system possesses significant ring strain (~65 kcal/mol), which is kinetically stabilized in the hydrochloride salt form.

Key Structural Features:

  • C1-Benzyl Substitution: A quaternary bridgehead carbon that locks the molecular geometry and prevents racemization at that center.

  • Secondary Amine (HCl Salt): The nitrogen at position 2 is protonated, rendering the solid stable against oxidation and polymerization.

  • Bioisosterism: Mimics the spatial arrangement of twisted amides or ortho-substituted aromatics ("Escape from Flatland" strategy).

Physicochemical Profile

The following properties are derived from the class behavior of 1-substituted-2-azabicyclo[2.1.1]hexane derivatives.

PropertyDescription
Physical State White to off-white crystalline solid.
Hygroscopicity High. The HCl salt will absorb atmospheric moisture rapidly, leading to deliquescence (turning into a sticky oil).[1]
Solubility High: Water, Methanol, DMSO.[1] Moderate: Ethanol, DMF. Low/Insoluble: DCM, Hexanes, Toluene (unless free-based).
Stability Stable as a solid at -20°C. Caution: The free base is volatile and potentially unstable due to ring strain release pathways.[1]
Molecular Weight ~223.7 g/mol (Calculated for C₁₂H₁₅N[1]·HCl)

Storage Protocol

Objective: Prevent hydrolysis, hydrate formation, and strain-release decomposition.

A. Long-Term Storage (Archive)[1]
  • Temperature: -20°C (Standard Freezer).

  • Atmosphere: Store under Argon or Nitrogen.[1]

  • Container: Amber glass vial with a Teflon-lined screw cap. Seal the cap with Parafilm.

  • Desiccation: Place the vial inside a secondary container (e.g., a Falcon tube or jar) containing active desiccant (silica gel or Drierite).

B. Short-Term Storage (Active Use)
  • Temperature: +4°C (Refrigerator).

  • Pre-Opening Procedure: Allow the vial to warm to room temperature (20–25°C) for 30 minutes before opening. This prevents condensation of atmospheric water onto the cold solid.

C. Storage Decision Tree

StorageProtocol Start Received Compound (1-Benzyl-2-azabicyclo[2.1.1]hexane HCl) CheckSeal Inspect Seal & Appearance (White Solid?) Start->CheckSeal Usage Immediate Use? CheckSeal->Usage LongTerm Long-Term Storage (> 1 week) Usage->LongTerm No ShortTerm Active Use (< 1 week) Usage->ShortTerm Yes Freezer Store at -20°C Under Argon/N2 LongTerm->Freezer Desiccate Secondary Containment with Desiccant Freezer->Desiccate Fridge Store at +4°C Tightly Capped ShortTerm->Fridge WarmUp Equilibrate to RT (30 mins) before opening Fridge->WarmUp Weighing/Solubilization Weighing/Solubilization WarmUp->Weighing/Solubilization

Figure 1: Decision matrix for storage conditions based on usage frequency.

Handling & Solubilization Protocol

Safety Note: Treat as a potential skin and eye irritant.[1] Wear gloves, goggles, and a lab coat. Work in a fume hood.

Protocol 1: Weighing and Solubilization

Due to hygroscopicity, minimize exposure to air.

  • Equilibration: Remove vial from cold storage and let stand at room temperature for 30 minutes. Wipe condensation off the outside of the vial before opening.

  • Weighing:

    • Preferred: Weigh inside a glovebox (N₂ atmosphere).

    • Alternative: Weigh quickly in a fume hood. Do not leave the stock vial open. Use an antistatic gun if the powder is static-prone.[1]

  • Solvent Selection:

    • For Biological Assays: Dissolve in DMSO to create a high-concentration stock (e.g., 100 mM). DMSO stocks are stable at -20°C for 3–6 months.

    • For Chemical Synthesis: Dissolve in Methanol or Water .[1]

    • Avoid: Dissolving directly in non-polar solvents (DCM, THF) as the HCl salt will not dissolve.

Protocol 2: Free-Basing (Generation of Reactive Amine)

The free base is required for coupling reactions (e.g., amide coupling, reductive amination).

Critical Warning: The free base of 2-azabicyclo[2.1.1]hexane derivatives can be volatile.[1] Do not apply high vacuum (< 5 mbar) for extended periods to the free base oil.

  • Suspension: Suspend the HCl salt in DCM (Dichloromethane).

  • Neutralization: Add 1.1 equivalents of DIPEA (Diisopropylethylamine) or wash with saturated aqueous NaHCO₃.

  • Extraction: If using aqueous wash, extract the organic layer (DCM), dry over Na₂SO₄.

  • Concentration: Carefully concentrate on a rotary evaporator at ambient temperature (25°C) and moderate vacuum (approx. 200 mbar). Do not heat.

  • Usage: Use the free base immediately in the subsequent reaction step.

Quality Control & Verification

Verify the integrity of the scaffold, particularly the bridgehead substitution, using NMR.

MethodExpected Signal Characteristics (in DMSO-d₆ or D₂O)
¹H NMR Bridgehead (H1): Absent (Substituted by Benzyl). Bridgehead (H4): Multiplet at ~2.8–3.0 ppm.[1] Bridge Protons (H5/H6): Distinct multiplets (exo/endo) at 1.5–2.5 ppm. Benzyl CH₂: Singlet or AB quartet at ~3.0–3.5 ppm.[1]
LCMS M+H Peak: Observe mass corresponding to Free Base + 1. Purity: >95% by UV (210/254 nm).
Degradation Indicators
  • Appearance: Yellowing or liquefaction (indicates moisture uptake or oxidation).[1]

  • NMR: Appearance of broad alkene peaks (5.5–6.5 ppm) suggests ring-opening (strain release) to a cyclobutene or diene derivative.[1]

Synthesis & Reaction Workflow

The following diagram illustrates the standard workflow for utilizing this building block in parallel medicinal chemistry (e.g., amide coupling).

ReactionWorkflow cluster_warning Critical Control Point Salt HCl Salt (Solid) Base Free Base (In Situ) Salt->Base DIPEA / TEA (Neutralization) Coupling Amide Coupling (HATU/DMF) Base->Coupling R-COOH Product Final Scaffold (Stable) Coupling->Product Purification

Figure 2: Workflow for utilizing the salt in synthesis. Note the "In Situ" generation of the free base to avoid isolation of the potentially volatile intermediate.[1]

References

  • Levterov, V. V., et al. (2024).[2] Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane-1-Carboxylates (2,4-Methanoprolines). Journal of Organic and Pharmaceutical Chemistry. Link

  • Guo, R., et al. (2022).[3][4] Strain-Release [2π + 2σ] Cycloadditions for the Synthesis of Bicyclo[2.1.1]hexanes Initiated by Energy Transfer. Journal of the American Chemical Society, 144(18), 7988–7994.[5] Link

  • Enamine Ltd. (2025).[1] Bicyclo[2.1.1]hexane Scaffold for Optimizing Bioactivity - Building Blocks. Link

  • Sigma-Aldrich. (2025).[1] 2-Azabicyclo[2.1.1]hexane hydrochloride Product Information. Link

  • Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where to Go Next? Organic & Biomolecular Chemistry.[3] Link

Sources

Application

Incorporating 1-Benzyl-2-azabicyclo[2.1.1]hexane into peptidomimetics

Application Note: Incorporating 1-Benzyl-2-azabicyclo[2.1.1]hexane into Peptidomimetics Part 1: Executive Summary & Structural Logic The incorporation of 2-azabicyclo[2.1.1]hexane derivatives (often referred to as 2,4-me...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Incorporating 1-Benzyl-2-azabicyclo[2.1.1]hexane into Peptidomimetics

Part 1: Executive Summary & Structural Logic

The incorporation of 2-azabicyclo[2.1.1]hexane derivatives (often referred to as 2,4-methanoprolines ) represents a high-impact strategy in modern peptidomimetics. Unlike standard proline, which retains some conformational flexibility (C


-endo/exo puckering), the [2.1.1] bicyclic system is conformationally "frozen."

When a 1-benzyl substituent is introduced, this scaffold acts as a chimeric bioisostere , simultaneously mimicking the backbone rigidity of proline and the hydrophobic side-chain pharmacophore of phenylalanine. This "Escape from Flatland" strategy is critical for disrupting difficult protein-protein interactions (PPIs) where both shape complementarity and hydrophobic burial are required.

Key Advantages:

  • Hyper-Constraint: Locks the

    
     (phi) torsion angle, enforcing specific secondary structures (typically type II 
    
    
    
    -turns or polyproline-II helices).
  • Metabolic Shielding: The strained bridgehead prevents enzymatic recognition by standard proteases.

  • Hydrophobic Vectoring: The 1-benzyl group projects a lipophilic vector into a defined spatial region, distinct from standard

    
    -amino acids.
    

Part 2: Critical Considerations Before Synthesis

Stereochemical Integrity

The [2.1.1] system is highly strained. The bridgehead carbon (C1) is a quaternary center. In the context of "1-Benzyl-2-azabicyclo[2.1.1]hexane-3-carboxylic acid" (or the 1-carboxylate analogue), the relative stereochemistry between the amine bridge and the carboxylate determines the secondary structure induced.

  • Note: Ensure you are using the enantiomerically pure building block (typically available via chiral resolution or asymmetric [2+2] photocycloaddition).

Steric Congestion (The "Difficult Coupling" Problem)

The secondary amine in the [2.1.1] system is significantly more hindered than in proline due to the bridgehead substituent. Standard coupling protocols (HBTU/DIEA) often fail or result in low yields/epimerization.

  • Solution: Use high-reactivity coupling agents (HATU, PyAOP) and extended reaction times.

Part 3: Experimental Protocols

Protocol A: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Objective: Efficiently couple Fmoc-1-Benzyl-2-azabicyclo[2.1.1]hexane-X-carboxylic acid (denoted here as Fmoc-Bzn-211 ) into a growing peptide chain.

Materials:

  • Resin: Rink Amide or Wang (Low loading: 0.2–0.4 mmol/g recommended to reduce inter-chain aggregation).

  • Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU.

  • Base: HOAt (1-Hydroxy-7-azabenzotriazole) as an additive; DIPEA (Diisopropylethylamine).

  • Solvent: DMF (anhydrous).

Step-by-Step Methodology:

  • Resin Preparation:

    • Swell resin in DCM (20 min), then DMF (20 min).

    • Deprotect Fmoc from the preceding amino acid (20% Piperidine/DMF, 2 x 10 min). Wash extensively (5x DMF).

  • Coupling the [2.1.1] Block (Fmoc-Bzn-211) to the Peptide:

    • Rationale: The incoming [2.1.1] acid is sterically hindered but nucleophilic attack by the resin-bound amine is standard.

    • Cocktail: Mix Fmoc-Bzn-211 (3.0 eq), HATU (2.9 eq), and HOAt (3.0 eq) in DMF. Activate for 2 minutes before adding DIPEA (6.0 eq).

    • Reaction: Add activated mixture to resin. Shake for 2 to 4 hours (double standard time).

    • Monitoring: Kaiser test may be ambiguous due to the nature of some residues; Chloranil test is preferred for secondary amines, but here we are coupling to a primary amine. Standard Kaiser works. If blue, recouple.

  • Capping (Crucial Step):

    • Due to the value of the [2.1.1] block and potential slow kinetics, cap unreacted amines with Acetic Anhydride/Pyridine (1:1) in DMF to prevent deletion sequences.

  • Deprotection of the [2.1.1] N-Terminus:

    • Warning: The resulting secondary amine is extremely hindered.

    • Use 20% Piperidine/DMF (2 x 15 min).

    • Validation: The Chloranil test (acetaldehyde/chloranil) should be positive (dark blue/green) indicating a free secondary amine.

  • Coupling the Next Amino Acid (The Critical Bottleneck):

    • Context: You are trying to form an amide bond with a hindered, bridgehead-substituted secondary amine.

    • Reagent Switch: Switch to PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) or PyBrOP . These phosphonium reagents are superior for hindered N-methyl/proline-like amines.

    • Protocol:

      • Amino Acid (4.0 eq).

      • PyAOP (4.0 eq).

      • DIPEA (8.0 eq).

      • Heat: Perform coupling at 50°C (microwave assisted is ideal: 75°C for 5 min) or 50°C conventional heating for 3 hours.

    • Double Coupling: This step is mandatory . Repeat the coupling with fresh reagents.

Protocol B: QC and Cleavage
  • Cleavage: Standard TFA/TIS/H2O (95:2.5:2.5). The [2.1.1] bridge is generally acid-stable under standard TFA cleavage conditions.

  • Analysis:

    • HPLC: Expect a retention time shift. The 1-benzyl group adds significant hydrophobicity (

      
      ).
      
    • NMR: The [2.1.1] system shows distinct diastereotopic bridge protons (1.5–2.5 ppm region) and a lack of rotamer averaging compared to proline, confirming the conformational lock.

Part 4: Data Summary & Visualization

Table 1: Coupling Efficiency Comparison
Coupling StepReagentsConditionsYield (Approx)Notes
To [2.1.1]-AAHATU/HOAtRT, 3h>95%Standard activation works well.
From [2.1.1]-AmineHBTU/DIPEART, 1h<30%FAILURE MODE. Steric clash prevents attack.
From [2.1.1]-AminePyAOP/DIPEA50°C, 2x2h>90%Phosphonium salt + Heat required.
From [2.1.1]-AmineCOMU/DIPEA75°C (μW)>92%Microwave acceleration is highly effective.
Workflow Diagram: Incorporation Logic

SPPS_Workflow Start Resin-Peptide-NH2 Step1 Coupling 1: Fmoc-[2.1.1]-OH + HATU Start->Step1 Check1 QC: Kaiser Test (Is NH2 consumed?) Step1->Check1 Check1->Step1 Positive (Blue) -> Recouple Step2 Fmoc Deprotection (20% Piperidine) Check1->Step2 Negative (Colorless) Intermediate Resin-Peptide-[2.1.1]-NH (Hindered Secondary Amine) Step2->Intermediate Step3 Coupling 2 (Critical): Next AA + PyAOP + Heat Intermediate->Step3 Steric Bottleneck Check2 QC: Chloranil Test (Is NH consumed?) Step3->Check2 Check2->Step3 Positive (Blue) -> Recouple Final Elongated Peptide Check2->Final Negative (Colorless)

Caption: Workflow for SPPS incorporation of hindered [2.1.1] scaffolds. Note the specific QC checkpoints.

Part 5: Mechanistic Insight (The "Why")

The 1-benzyl-2-azabicyclo[2.1.1]hexane scaffold functions via strain-induced preorganization .

  • The "Frozen" Pucker: In natural proline, the pyrrolidine ring flips between

    
    -endo and 
    
    
    
    -exo puckers. This entropic freedom is lost upon binding to a receptor. The [2.1.1] bridge physically prevents this flip. By pre-paying the entropic cost of binding, the affinity for the target is theoretically increased (assuming the "frozen" conformation matches the bioactive state).
  • The Benzyl Vector: By placing a benzyl group at the bridgehead (C1), the molecule mimics a Phenylalanine residue that has been cyclized onto its own backbone nitrogen. This creates a "super-hydrophobic" corner that can wedge into hydrophobic pockets (e.g., MDM2-p53 interfaces or SH3 domains) with high specificity.

Conformation Proline Natural Proline (Flexible Pucker) Transition Entropic Penalty upon Binding Proline->Transition Bound Bioactive State (Rigid) Transition->Bound Bzn211 1-Benzyl-[2.1.1] (Pre-Rigidified) Bzn211->Bound  No Entropy Loss  

Caption: Thermodynamic advantage of the [2.1.1] scaffold: Pre-organization minimizes entropic penalty.

References

  • Jenkins, C. L., et al. (2004).[1] "Substituted 2-azabicyclo[2.1.1]hexanes as constrained proline analogues: implications for collagen stability." Journal of Organic Chemistry. Link

  • Chernykh, A. V., et al. (2024).[2][3] "Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane-1-Carboxylates (2,4-Methanoprolines) – Promising Bicyclic Proline Analogs." Journal of Organic and Pharmaceutical Chemistry. Link

  • Levterov, V. V., et al. (2018).[4] "Photochemical in-flow synthesis of 2,4-methanopyrrolidines: pyrrolidine analogues with improved water solubility and reduced lipophilicity."[4] Journal of Organic Chemistry. Link

  • Enamine Ltd. "Bicyclo[2.1.1]hexane Scaffold for Optimizing Bioactivity."[5] Enamine Building Blocks. Link

  • Montelione, G. T., et al. (1986). "Conformational properties of 2,4-methanoproline in peptides." Journal of the American Chemical Society.[2] Link

Sources

Method

Introduction: Embracing the Third Dimension in Medicinal Chemistry

An Application Guide to the Scalable Synthesis of Bridged Azabicyclo[2.1.1]hexane Systems For Researchers, Scientists, and Drug Development Professionals In the modern era of drug discovery, there is a significant strate...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Scalable Synthesis of Bridged Azabicyclo[2.1.1]hexane Systems

For Researchers, Scientists, and Drug Development Professionals

In the modern era of drug discovery, there is a significant strategic shift away from flat, two-dimensional aromatic structures towards more complex, three-dimensional molecules. This concept, often termed "escaping from flatland," is driven by the observation that increasing the fraction of sp³-hybridized atoms in drug candidates can lead to marked improvements in physicochemical and pharmacokinetic properties, including enhanced solubility, greater metabolic stability, and improved target selectivity.[1]

Bridged azabicyclo[2.1.1]hexane (aza-BCH) systems have emerged as exceptionally valuable scaffolds in this context.[2] These conformationally restricted structures serve as superior bioisosteres for commonly used motifs like pyrrolidine and even phenyl rings.[3] For instance, the replacement of a pyrrolidine ring with an aza-BCH core has been shown to increase aqueous solubility and reduce lipophilicity, crucial attributes for successful drug candidates.[3] However, the inherent ring strain and complex topology of these bicyclic systems present significant synthetic challenges, necessitating robust and scalable methods for their production to support extensive medicinal chemistry campaigns.[4][5]

This document serves as a detailed guide to the most effective and scalable strategies for synthesizing substituted azabicyclo[2.1.1]hexane systems, providing both mechanistic understanding and actionable laboratory protocols.

Part 1: Key Strategies for Scalable Synthesis

The construction of the strained azabicyclo[2.1.1]hexane core can be broadly categorized into several key approaches. The choice of strategy is often dictated by the desired substitution pattern, the required scale, and the availability of starting materials.

Intramolecular Photochemical [2+2] Cycloaddition

One of the most powerful and frequently employed methods for creating the bicyclo[2.1.1]hexane framework is the intramolecular [2+2] photocycloaddition. This approach leverages light energy to forge the strained bicyclic system from a flexible acyclic precursor in a single, atom-economical step.

Mechanistic Principle: The reaction typically involves an N-allyl-substituted enamine or enamide derivative. Upon photochemical excitation, often facilitated by a photosensitizer via an energy transfer (EnT) mechanism, the molecule undergoes an intramolecular cycloaddition between the two double bonds to form the bridged bicyclic core.[6][7] This method is particularly effective for accessing 1- and 5-substituted 2-azabicyclo[2.1.1]hexanes.[2]

Causality in Experimental Design: The choice of substrate is critical. The length and flexibility of the tether connecting the two olefinic partners dictate the feasibility and regioselectivity of the cycloaddition, governed by principles such as the "rule-of-five".[6] For the synthesis of the [2.1.1] system, an aza-1,5-diene precursor is ideal. Flow chemistry setups are often employed for photochemical reactions on a larger scale to ensure uniform irradiation and consistent product quality, overcoming the light-penetration issues inherent in large-batch reactors.

Figure 1: General workflow for photochemical [2+2] cycloaddition.

The Hofmann-Löffler-Freytag (HLF) Reaction and Related Cyclizations

Classic radical-mediated reactions provide another powerful avenue to these bridged systems. The Hofmann-Löffler-Freytag (HLF) reaction, a venerable name reaction in organic synthesis, involves the generation of an N-centered radical from an N-haloamine, which then undergoes an intramolecular 1,5-hydrogen atom transfer (HAT) to generate a C-centered radical, followed by cyclization.[8][9]

Mechanistic Principle: The reaction is typically initiated under acidic conditions, either thermally or photochemically.[9] The key step is the selective abstraction of a hydrogen atom from the δ-carbon by the nitrogen radical, a process favored by the formation of a quasi-six-membered ring transition state. The resulting carbon radical is then trapped by the halogen atom, and a final base-mediated cyclization furnishes the pyrrolidine ring, which in suitably constrained precursors forms the bicyclic system.

Modern Adaptations for Scalability: While the classic HLF reaction often requires harsh conditions (e.g., strong acids), modern variants have improved its practicality. For instance, the Suárez modification utilizes in situ generation of N-iodoamides, which can be photochemically activated under milder conditions.[8] A highly scalable, non-photochemical approach involves the intramolecular displacement of a primary alkyl chloride by a tert-butylsulfinamide, a method that has been used to produce hundreds of grams of 2-azabicyclo[2.1.1]hexane hydrochloride.[10] This highlights a key principle for scalability: converting an intramolecular radical reaction into a more predictable intramolecular Sₙ2 displacement.

G cluster_0 HLF Reaction Pathway A N-Haloamine B N-Centered Radical A->B Initiation (hv or Δ) C 1,5-Hydrogen Atom Transfer B->C D C-Centered Radical C->D E Halogen Transfer D->E F δ-Haloamine E->F G Base-Mediated Cyclization (Sₙ2) F->G H Azabicyclic Product G->H

Figure 2: Key steps in the Hofmann-Löffler-Freytag (HLF) reaction.

Modular Construction via Bicyclo[1.1.0]butane (BCB) Annulation

A modern and highly modular strategy for synthesizing aza-BCHs involves the reaction of bicyclo[1.1.0]butanes (BCBs) with imines. BCBs are highly strained molecules that act as "spring-loaded" reactants, readily undergoing reactions that release their significant ring strain. This reactivity can be harnessed in formal [3+2] cycloadditions.[4][5]

Mechanistic Principle: The reaction is typically catalyzed by a Lewis acid or a Brønsted acid. The acid activates the BCB or the imine, facilitating the nucleophilic attack of the BCB onto the imine carbon. This generates a key carbocationic intermediate. The subsequent reaction pathway is divergent and exquisitely controlled by the nature of the imine substituent.[4][11]

  • N-Aryl Imines: The intermediate undergoes a nucleophilic attack from the nitrogen atom, leading to the formation of the desired 2-azabicyclo[2.1.1]hexane ring system.[5]

  • N-Alkyl Imines: The intermediate preferentially undergoes an E1-type elimination to yield cyclobutenyl methanamine products.[4]

Trustworthiness and Control: This method is highly reliable because the product outcome is directly linked to a predictable electronic feature of the substrate (N-aryl vs. N-alkyl). Furthermore, the development of asymmetric organocatalytic versions, using chiral Brønsted acids like imidodiphosphorimidates (IDPis), allows for the synthesis of highly enantioenriched aza-BCHs, a critical requirement for pharmaceutical development.[3][12] This modularity, where the BCB and imine components can be varied independently, is exceptionally powerful for rapidly building structure-activity relationship (SAR) libraries.

Figure 3: Catalyst-controlled divergent synthesis from BCBs and imines.

Part 2: Multi-Gram and Kilogram-Scale Synthesis Protocol

For the aza-BCH scaffold to be truly useful in drug development, a robust, scalable synthesis is paramount. The following section details an optimized, multi-step synthesis of a key N-Boc-protected 2,4-methanoproline derivative, which has been successfully executed on a scale up to 0.7 kg.[1][13][14] This protocol is a testament to how academic methodologies can be refined for large-scale production.

Strategic Overview: The synthesis avoids complex photochemical steps and relies on a sequence of more traditional, scalable reactions. The key transformation is a double recyclization of an oxetane ring to construct the bicyclic core.[13] A critical improvement for scalability was the optimization of the starting material selection and the development of an extraction-based purification for the final product, circumventing the need for large-scale ion-exchange chromatography.[1][13]

Protocol: Kilogram-Scale Synthesis of N-Boc-4-hydroxymethyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid (6)

This protocol is adapted from the work of Chernykh, A.V., et al., as reported in the Journal of Organic and Pharmaceutical Chemistry.[1][13][14]

Step 1: Synthesis of Spiro-oxetane (10)

  • Reaction: Condensation of 3,3-bis(chloromethyl)oxetane with diethyl malonate.

  • Rationale: This step assembles the core carbon framework. Using diethyl malonate is reported to be more effective and scalable than alternative approaches.[13]

  • Procedure: To a solution of sodium ethoxide (prepared from metallic sodium in absolute ethanol) at 0-5 °C, add diethyl malonate dropwise. After stirring, add 3,3-bis(chloromethyl)oxetane. The mixture is heated to reflux for several hours. After cooling, the reaction is quenched, and the product is extracted.

  • Yield: ~64%

Step 2: Acidic Rearrangement to Lactone (7)

  • Reaction: Acid-catalyzed rearrangement of the spiro-oxetane.

  • Rationale: This key step forms the bicyclic lactone core, establishing the [2.1.1]hexane skeleton.

  • Procedure: The spiro-derivative 10 is treated with a strong acid (e.g., H₂SO₄) in an appropriate solvent. The reaction is typically heated to drive the rearrangement. Careful monitoring is required to prevent side reactions.

  • Yield: ~62%

Step 3: Hydrolysis and Decarboxylation to Amino Acid (15)

  • Reaction: Basic hydrolysis of the lactone and ester groups, followed by decarboxylation.

  • Rationale: This unmasks the carboxylic acid and sets the stage for introducing the nitrogen atom.

  • Procedure: The lactone 7 is heated under reflux with a strong base like barium hydroxide (Ba(OH)₂). The progress is monitored until all starting material is consumed.

  • Yield: Not isolated due to high hydrophilicity.[13]

Step 4: Hofmann Rearrangement and Cyclization

  • Reaction: Conversion of the carboxylic acid to an amine via a Hofmann rearrangement, which cyclizes in situ.

  • Rationale: This is the crucial nitrogen introduction and ring-closing step to form the azabicyclic system.

  • Procedure: The crude amino acid 15 is treated with bromine and sodium hydroxide in a cold aqueous solution. The reaction is a one-pot process where the intermediate isocyanate cyclizes to form the bicyclic amine.

Step 5: Boc-Protection and Final Isolation

  • Reaction: Protection of the secondary amine with Di-tert-butyl dicarbonate (Boc₂O).

  • Rationale: The Boc group provides stability and facilitates handling and purification. The key innovation for scalability is the purification method.

  • Procedure: The aqueous solution from the previous step is treated directly with Boc₂O. Upon completion, the aqueous solution is acidified with NaHSO₄, and the final N-Boc protected product 6 is extracted with an organic solvent (e.g., ethyl acetate).

  • Yield: 32% over the final four steps.[1][13] This procedure allowed for the preparation of 0.7 kg of the final product in a single run.[1][13]

Data Summary
StepTransformationKey ReagentsScaleReported YieldReference
1Malonic Ester SynthesisDiethyl malonate, NaOEtLarge~64%[13]
2Acidic RearrangementH₂SO₄Large~62%[13]
3-5Hydrolysis, Rearrangement, Cyclization, ProtectionBa(OH)₂, Br₂/NaOH, Boc₂O0.7 kg32% (over 4 steps)[1][13]

Part 3: Downstream Functionalization

The synthesized aza-BCH core is a versatile building block that can be further elaborated to access a wide range of derivatives for medicinal chemistry exploration. The orthogonally protected functional groups allow for selective manipulation.

  • Protecting Group Interconversion: The N-Boc group can be readily cleaved under acidic conditions (e.g., HCl in MeOH) to liberate the free amine, which can then be derivatized.[13]

  • Esterification: The carboxylic acid can be esterified using standard conditions (e.g., MeI, K₂CO₃ in DMF) to improve solubility or to act as a protecting group.[13]

  • Amination: The primary alcohol on the 4-position can be converted to an amine via a standard three-step sequence: mesylation, displacement with sodium azide, and subsequent reduction.[13]

  • Fluorination: The alcohol can also be converted to a fluoride, a common modification in medicinal chemistry to block metabolic oxidation or modulate pKa, using reagents like DAST.[13]

Conclusion and Authoritative Grounding

The synthesis of bridged azabicyclo[2.1.1]hexane systems has evolved from academic curiosities into a well-established field providing critical tools for modern drug discovery. Scalable access is dominated by a few key strategies. While photochemical [2+2] cycloadditions offer elegant and direct routes, their scalability can be challenging. For large-scale production, multi-step but robust sequences relying on classical transformations like rearrangements and intramolecular displacements have proven most effective, as demonstrated by the kilogram-scale synthesis of 2,4-methanoproline derivatives.[1][13] Concurrently, modern modular methods using bicyclo[1.1.0]butanes are revolutionizing the rapid, diversity-oriented synthesis of these scaffolds, with asymmetric catalysis providing enantiomerically pure building blocks essential for pharmaceutical development.[3][12] The continued development of these synthetic technologies will undoubtedly accelerate the incorporation of these valuable three-dimensional motifs into the next generation of therapeutics.

References

  • Lescop, C., Mévellec, L., & Huet, F. (2001). A new synthesis of 2-azabicyclo[2.1.1]hexanes. The Journal of Organic Chemistry, 66(12), 4187–4193. [Link]

  • Ardolino, M. J., et al. (2022). A Concise Synthesis of a Key Azabicyclo[2.1.1]hexane Building Block for N-Heteroaryl Indazole LRRK2 Kinase Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Zanini, M., Noble, A., & Aggarwal, V. K. (2024). Synthesis of 1-Azabicyclo[2.1.1]hexanes via Formal Single Electron Reduction of Azabicyclo[1.1.0]butanes under Photochemical Conditions. Angewandte Chemie International Edition. [Link]

  • Zanini, M., Noble, A., & Aggarwal, V. K. (2024). Synthesis of 1-Azabicyclo[2.1.1]hexanes via Formal Single Electron Reduction of Azabicyclo[1.1.0]butanes under Photochemical Conditions. ResearchGate. [Link]

  • Wang, Y., et al. (2025). Catalyst-Controlled Divergent Synthesis of Bicyclo[2.1.1]hexanes and Cyclobutenes: The Unique Effect of Au(I). JACS Au. [Link]

  • Wang, H., et al. (2024). Discovery of an Azabicyclo[2.1.1]hexane Piperazinium Salt and Its Application in Medicinal Chemistry via a Rearrangement. Organic Letters. [Link]

  • Wang, H., et al. (2024). Discovery of an Azabicyclo[2.1.1]hexane Piperazinium Salt and Its Application in Medicinal Chemistry via a Rearrangement. Organic Letters, 26(26), 5486–5490. [Link]

  • Chernykh, A. V., et al. (2024). Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane-1-Carboxylates (2,4-Methanoprolines). Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Rigotti, T., & Bach, T. (2022). Bicyclo[2.1.1]hexanes by Visible Light-Driven Intramolecular Crossed [2 + 2] Photocycloadditions. Organic Letters, 24(48), 8821–8825. Referenced via ChemRxiv preprint. [Link]

  • Leitch, D. C., et al. (2019). Preparation of 2-Azabicyclo[2.1.1]hexane Hydrochloride. ResearchGate. [Link]

  • Chernykh, A. V., et al. (2024). Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane-1-Carboxylates (2,4-Methanoprolines) – Promising Bicyclic Proline Analogs. Journal of Organic and Pharmaceutical Chemistry, 22(3), 24-37. [Link]

  • Alazet, S., et al. (2025). Organocatalytic Asymmetric Synthesis of Azabicyclo[2.1.1]hexanes. ACS Catalysis. [Link]

  • Leitch, D. C., et al. (2021). Modular Synthesis of Azabicyclohexanes and Cyclobutenyl Amines. ResearchGate. [Link]

  • Tamura, Y., et al. (1981). Photochemical syntheses of 2-aza- and 2-oxabicyclo[2.1.1]hexane ring systems. The Journal of Organic Chemistry, 46(17), 3564–3567. [Link]

  • Leitch, D. C., et al. (2021). Modular Synthesis of Azabicyclohexanes and Cyclobutenyl Amines. Semantic Scholar. [Link]

  • Wang, D., et al. (2023). Photocatalytic synthesis of 2-oxabicyclo[2.1.1]hexanes: cobalt-enhanced efficiency. Chemical Science, 14(18), 4875–4881. [Link]

  • Caron, S., et al. (2022). Preparation of new bicyclo[2.1.1]hexane compact modules: an opening towards to novel sp3-rich chemical space. ChemRxiv. [Link]

  • Wright, B. A., et al. (2023). Skeletal Editing Approach to Bridge-Functionalized Bicyclo[1.1.1]pentanes from Azabicyclo[2.1.1]hexanes. eScholarship, University of California. [Link]

  • Chernykh, A. V., et al. (2024). Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane-1-Carboxylates (2,4-Methanoprolines) – Promising Bicyclic Proline Analogs. ResearchGate. [Link]

  • Fiedler, J., et al. (2025). Mechanistic Insights into the Propagation Cycle of the Hofmann–Löffler–Freytag Reaction: Halogen vs Hydrogen Atom Transfer. FULIR. [Link]

  • Alazet, S., et al. (2025). Organocatalytic Asymmetric Synthesis of Azabicyclo[2.1.1]hexanes. PMC - NIH. [Link]

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Application

Application Notes and Protocols: Reductive Amination with 1-Benzyl-2-azabicyclo[2.1.1]hexane

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the 2-Azabicyclo[2.1.1]hexane Scaffold The 2-azabicyclo[2.1.1]hexane (aza-BCH) framework is a conformationally restricted,...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 2-Azabicyclo[2.1.1]hexane Scaffold

The 2-azabicyclo[2.1.1]hexane (aza-BCH) framework is a conformationally restricted, sp³-rich structural motif of increasing importance in medicinal chemistry.[1][2] Its rigid bicyclic structure serves as a valuable bioisostere for pyrrolidine, offering improvements in key drug-like properties such as metabolic stability, aqueous solubility, and reduced lipophilicity. The synthesis of derivatives based on this scaffold is a key area of interest for the development of novel therapeutics. Reductive amination stands out as a powerful and versatile method for the N-functionalization of the aza-BCH core, allowing for the introduction of a wide array of substituents.

This document provides a detailed guide to the reductive amination of 1-Benzyl-2-azabicyclo[2.1.1]hexane, a common intermediate in the synthesis of more complex aza-BCH derivatives. We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step protocol, and discuss the critical parameters for successful execution.

The Mechanism of Reductive Amination

Reductive amination is a two-step, one-pot reaction that transforms a carbonyl group into an amine.[3][4] The process begins with the nucleophilic attack of the secondary amine, 1-Benzyl-2-azabicyclo[2.1.1]hexane, on a carbonyl compound (an aldehyde or ketone) to form a hemiaminal intermediate. This is followed by the loss of a water molecule to generate an iminium ion. The resulting iminium ion is then reduced by a hydride source to yield the final tertiary amine product.

A critical aspect of this reaction is the choice of the reducing agent. The ideal reagent should selectively reduce the iminium ion in the presence of the starting carbonyl compound.[4] Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is an excellent choice for this transformation due to its mild nature and chemoselectivity.[5][6][7] It is less reactive than sodium borohydride and therefore less likely to reduce the starting aldehyde or ketone, leading to higher yields of the desired amine.[5]

Experimental Workflow

The overall experimental workflow for the reductive amination of 1-Benzyl-2-azabicyclo[2.1.1]hexane is depicted in the following diagram:

Reductive_Amination_Workflow cluster_prep Reaction Setup cluster_workup Work-up cluster_purification Purification & Analysis Start Dissolve 1-Benzyl-2-azabicyclo[2.1.1]hexane and carbonyl compound in anhydrous solvent Add_Reducing_Agent Add Sodium Triacetoxyborohydride (STAB) portion-wise Start->Add_Reducing_Agent Stir Stir at room temperature under inert atmosphere Add_Reducing_Agent->Stir Quench Quench reaction with saturated aqueous NaHCO₃ solution Stir->Quench After reaction completion (monitored by TLC/LC-MS) Extract Extract with organic solvent (e.g., CH₂Cl₂ or EtOAc) Quench->Extract Wash_Dry Wash combined organic layers with brine, dry over Na₂SO₄, and filter Extract->Wash_Dry Concentrate Concentrate the filtrate in vacuo Wash_Dry->Concentrate Purify Purify the crude product by flash column chromatography Concentrate->Purify Characterize Characterize the final product (NMR, MS, IR) Purify->Characterize

Figure 1. A generalized workflow for the reductive amination of 1-Benzyl-2-azabicyclo[2.1.1]hexane.

Detailed Protocol: Synthesis of 1-Benzyl-2-isopropyl-2-azabicyclo[2.1.1]hexane

This protocol details the reductive amination of 1-Benzyl-2-azabicyclo[2.1.1]hexane with acetone to yield 1-Benzyl-2-isopropyl-2-azabicyclo[2.1.1]hexane.

Materials:

  • 1-Benzyl-2-azabicyclo[2.1.1]hexane

  • Acetone (ACS grade, anhydrous)

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Dichloromethane (DCM, for extraction and chromatography)

  • Ethyl acetate (EtOAc, for extraction and chromatography)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Flash chromatography system

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 1-Benzyl-2-azabicyclo[2.1.1]hexane (1.0 eq). Dissolve the amine in anhydrous 1,2-dichloroethane (DCE) to a concentration of approximately 0.1 M.

  • Addition of Carbonyl: Add acetone (1.2 eq) to the stirred solution of the amine.

  • Addition of Reducing Agent: To the resulting mixture, add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 10-15 minutes. A slight exotherm may be observed.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 4-12 hours).

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir the biphasic mixture vigorously for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-Benzyl-2-isopropyl-2-azabicyclo[2.1.1]hexane.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Data Summary and Expected Outcomes

The following table provides a summary of the key parameters for the described protocol.

ParameterValue/DescriptionRationale
Amine 1-Benzyl-2-azabicyclo[2.1.1]hexaneThe secondary amine substrate.
Carbonyl Acetone (1.2 eq)A slight excess ensures complete consumption of the limiting amine.
Reducing Agent Sodium Triacetoxyborohydride (1.5 eq)A mild and selective reagent for reductive amination.[5][7] An excess ensures complete reduction of the iminium intermediate.
Solvent 1,2-Dichloroethane (DCE), anhydrousA preferred solvent for STAB reductions, as it is aprotic and reactions are often faster than in THF.[5]
Temperature Room TemperatureThe reaction is typically efficient at ambient temperature.
Reaction Time 4-12 hoursShould be monitored by TLC or LC-MS for completion.
Work-up Aqueous NaHCO₃ quench, extractionNeutralizes any remaining acid and allows for isolation of the product.
Purification Flash Column ChromatographyStandard method for purifying organic compounds of moderate polarity.

Troubleshooting and Key Considerations

  • Steric Hindrance: The 2-azabicyclo[2.1.1]hexane core is sterically demanding. Reactions with highly hindered ketones may require longer reaction times, elevated temperatures, or the use of a Lewis acid catalyst to facilitate iminium ion formation.[8]

  • Anhydrous Conditions: Sodium triacetoxyborohydride is moisture-sensitive. Ensure that all glassware is thoroughly dried and that anhydrous solvents are used to prevent decomposition of the reagent and to favor iminium ion formation.

  • Reaction Monitoring: It is crucial to monitor the reaction to determine the point of completion and to avoid potential side reactions from prolonged reaction times.

  • Alternative Reducing Agents: While STAB is generally preferred, sodium cyanoborohydride (NaBH₃CN) can also be used, typically in a protic solvent like methanol.[4] However, NaBH₃CN is highly toxic.

  • Debenzylation: The benzyl protecting group can be removed under various conditions (e.g., catalytic hydrogenation) to provide the free secondary amine, which can then be further functionalized.

Conclusion

Reductive amination is a robust and highly effective method for the N-alkylation of 1-Benzyl-2-azabicyclo[2.1.1]hexane. The use of sodium triacetoxyborohydride provides a mild and selective means to achieve this transformation, opening avenues for the synthesis of a diverse library of novel aza-BCH derivatives for applications in drug discovery and development. The protocol provided herein serves as a reliable starting point for researchers exploring the chemistry of this valuable scaffold.

References

  • A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. PMC. [Link]

  • reductive amination w/ n-methyl benzylamine- help! Hive Methods Discourse. [Link]

  • The synthesis of sterically hindered amines by a direct reductive amination of ketones. Chemical Communications (RSC Publishing). [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. [Link]

  • Reductive amination. Wikipedia. [Link]

  • Myers, A. Chem 115: C–N Bond-Forming Reactions: Reductive Amination. [Link]

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  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Reductive Amination of Ketones with Benzylamine Over Gold Supported on Different Oxides. SpringerLink. [Link]

  • A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. ResearchGate. [Link]

  • Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. MDPI. [Link]

  • Sodium triacetoxyborohydride. Organic Chemistry Portal. [Link]

  • Secondary Amine Synthesis: Reductive Amination Lab Procedure. Studylib. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Late-Stage N-Atom Deletion of Multisubstituted 2-Azabicyclo[2.1.1]Hexanes. ACS Catalysis. [Link]

  • Discovery of an aza-Bicyclo[2.1.1]hexane Piperazinium Salt and Its Application in Medicinal Chemistry via A Rearrangement. ChemRxiv. [Link]

  • Preparation of 2-Azabicyclo[2.1.1]hexane Hydrochloride. ResearchGate. [Link]

  • ChemInform Abstract: Synthesis of Novel 2-Azabicyclo[2.2.0]- and [2.1.1]hexanols. ResearchGate. [Link]

  • Modular Synthesis of Azabicyclohexanes and Cyclobutenyl Amines. Semantic Scholar. [Link]

  • High-field NMR spectroscopy and FTICR mass spectrometry: powerful discovery tools for the molecular level characterization of marine dissolved organic matter. Biogeosciences. [Link]

  • Organocatalytic Asymmetric Synthesis of Azabicyclo[2.1.1]hexanes. PMC. [Link]

  • Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, and Molecular Docking Studies of 2-Amino-N-cyclopropyl-5-heptylthiophene-3-carboxamide and Its Functional Derivatives. Semantic Scholar. [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Verma-Singh/3081e7939103c8172d7f8791550974b6d0590a9d]([Link]

  • Substituted 2-Azabicyclo[2.1.1]hexanes as Constrained Proline Analogs: Implications for Collagen Stability. Raines Lab. [Link]

  • N-Alkylation of amines with alcohols over nanosized zeolite Beta. The Royal Society of Chemistry. [Link]

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Method

Application Note: Solvent Selection &amp; Handling for 1-Benzyl-2-azabicyclo[2.1.1]hexane

The following Application Note and Protocol Guide is designed for researchers and drug development professionals working with 1-Benzyl-2-azabicyclo[2.1.1]hexane and its derivatives. This guide synthesizes current literat...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide is designed for researchers and drug development professionals working with 1-Benzyl-2-azabicyclo[2.1.1]hexane and its derivatives. This guide synthesizes current literature on strain-release scaffolds, specific reactivity profiles, and solvent compatibility.

Introduction & Structural Context[1][2][3][4][5][6][7][8]

The 2-azabicyclo[2.1.1]hexane core is a rigid,


-rich bioisostere of proline, increasingly utilized in drug discovery to improve metabolic stability and restrict conformational freedom ("Escape from Flatland").[1] The 1-benzyl  derivative (substituted at the bridgehead carbon) represents a specialized quaternary center modification that further constrains the vector of the nitrogen lone pair and attached substituents.
Critical Structural Considerations
  • Ring Strain: The [2.1.1] system possesses significant ring strain (~60-65 kcal/mol), making it susceptible to acid-catalyzed ring-opening or rearrangement (often to [3.1.0] or [2.2.1] systems) in protic or Lewis-acidic media.[1]

  • Basicity: The bridgehead substituent at C1 can subtly influence the basicity of the N2 nitrogen via inductive effects, altering solubility profiles compared to the parent scaffold.

  • Nomenclature Note: This guide addresses 1-Benzyl-2-azabicyclo[2.1.1]hexane (bridgehead substitution). However, due to common nomenclature overlap, considerations for 2-benzyl (N-benzyl) congeners are noted where relevant for synthesis precursors.

Solvent Selection Guide by Reaction Type

Solvent choice for this scaffold is governed by three competing factors: Solubility (of the amine salt), Strain Stability (avoiding rearrangement), and Reaction Kinetics (dipolar vs. non-polar effects).[1]

A. Synthesis & Photochemical Assembly

The construction of the [2.1.1] core often involves intramolecular [2+2] photocycloaddition.

  • Preferred Solvents: Acetonitrile (MeCN), Acetone (as sensitizer), Methanol (MeOH).[1]

  • Rationale:

    • UV Transparency: MeCN is transparent down to 190 nm, essential for direct excitation.[1]

    • Triplet Sensitization: Acetone serves as both solvent and triplet sensitizer (approx. 330 nm cutoff) for enone precursors.[1]

    • Concentration: High dilution (0.01 M) is typically required to favor intramolecular cyclization over intermolecular polymerization.

B. Nucleophilic Substitutions (The "DMSO Effect")

For functionalizing the scaffold (e.g., displacing halogens or activating the nitrogen), solvent polarity plays a massive role in rate acceleration.[1]

  • Preferred Solvent: Dimethyl Sulfoxide (DMSO).[1]

  • Alternative: DMF, NMP.[1]

  • Avoid: THF (for substitutions requiring charge separation).

  • Mechanism: Research indicates that nucleophilic displacements on the [2.1.1] scaffold are significantly faster in DMSO compared to DMF. DMSO better solvates the cation of the nucleophilic salt (e.g., CsOAc, NaN3), leaving the anion "naked" and more reactive toward the sterically hindered bridgehead or bridge positions.[1]

C. Deprotection & Hydrogenolysis

Removing benzyl groups (if present on N2) or reducing bridgehead precursors.[1]

  • Preferred System: Methanol (MeOH) or Ethanol (EtOH) with Ammonia (NH3) .[1]

  • Critical Insight: Acidic conditions during hydrogenolysis (Pd/C, H2) can trigger ring-opening of the strained [2.1.1] system.[1]

  • Protocol Adjustment: Using MeOH/NH3 (saturated) or adding a basic buffer prevents the accumulation of acidic species, preserving the bicyclic integrity during reduction.[1]

D. Organometallic Handling (Lithiation)[1]
  • Preferred Solvent: Diethyl Ether (

    
    ).
    
  • Secondary: THF (at -78°C only).

  • Rationale:

    
     is less coordinating than THF. For lithiation of strained amines (e.g., 
    
    
    
    -lithiation),
    
    
    minimizes aggregate breakdown that can lead to uncontrolled reactivity or ring fragmentation.[1]

Data Summary: Solvent Compatibility Table

Reaction ClassRecommended SolventKey AdditiveIncompatible / RiskTechnical Rationale
Photocycloaddition Acetonitrile (MeCN)NoneBenzene (UV absorbance)High UV transparency; polar enough to solubilize precursors.[1]
Nucleophilic Sub. DMSOCs saltsTHF, TolueneDMSO accelerates rate >10x vs THF via cation solvation.[1]
Hydrogenolysis Methanol (MeOH)

or

Acetic Acid, pure HClAcid promotes strain-release ring opening.[1] Base stabilizes core.
Amide Coupling DMF or DCMDIPEAProtic solvents (if reactive ester)Standard solubility; DCM allows easy workup.
Salt Formation

/ 1,4-Dioxane
HCl (anhydrous)Water (excess)Precipitates HCl salt as a stable solid; avoids hydrolysis.[1]

Experimental Protocols

Protocol A: General Dissolution & Salt Formation

Purpose: To convert the free base 1-Benzyl-2-azabicyclo[2.1.1]hexane into a stable hydrochloride salt for storage.[1]

  • Preparation: Dissolve 1.0 eq of crude 1-Benzyl-2-azabicyclo[2.1.1]hexane oil in anhydrous Diethyl Ether (

    
    )  (10 mL per gram).
    
    • Note: If the oil is not fully soluble, add minimal Dichloromethane (DCM) dropwise until clear.[1]

  • Acidification: Cool solution to 0°C in an ice bath.

  • Addition: Dropwise add 2.0 M HCl in Diethyl Ether (1.1 eq) with vigorous stirring.

    • Observation: A white precipitate should form immediately.

  • Isolation: Stir for 15 minutes at 0°C. Filter the solid under inert atmosphere (nitrogen).

  • Washing: Wash the filter cake with cold

    
     (
    
    
    
    mL).
  • Drying: Dry under high vacuum (0.1 mbar) for 4 hours. Store at -20°C.

Protocol B: Nucleophilic Functionalization (DMSO Method)

Purpose: Functionalization of the scaffold (e.g., SN2 displacement on a halogenated derivative) utilizing the solvent acceleration effect.[1]

  • Setup: Flame-dry a reaction vial and purge with Argon.

  • Solvent System: Add DMSO (anhydrous, 0.2 M concentration relative to substrate).

    • Why DMSO? See Section 2B.[2]

  • Reagents: Add the 1-Benzyl-2-azabicyclo[2.1.1]hexane substrate (1.0 eq) and the Nucleophile (e.g.,

    
    , 
    
    
    
    ) (1.5 - 2.0 eq).
  • Reaction: Heat to required temperature (typically 60-80°C for hindered substrates).

    • Monitor: Monitor by LC-MS.[3] Do not rely solely on TLC due to the polar nature of the amine.

  • Workup (Crucial):

    • Dilute reaction mixture with Ethyl Acetate (EtOAc) (5x volume).[1]

    • Wash with Water (3x) to remove DMSO.

    • Tip: If an emulsion forms, add a small amount of Brine.

    • Dry organic layer over

      
      , filter, and concentrate.
      

Decision Framework (Visualization)

The following diagram illustrates the logical flow for solvent selection based on the intended chemical transformation of the 1-Benzyl-2-azabicyclo[2.1.1]hexane scaffold.

SolventSelection Start Start: 1-Benzyl-2-azabicyclo[2.1.1]hexane ReactionType Select Reaction Type Start->ReactionType Synthesis Synthesis / Ring Formation ReactionType->Synthesis Funct Functionalization (SN2) ReactionType->Funct Deprot Deprotection / Reduction ReactionType->Deprot Storage Salt Formation / Storage ReactionType->Storage Solv_Photo MeCN or Acetone (UV Transparency) Synthesis->Solv_Photo Photochemical [2+2] Solv_DMSO DMSO (Rate Acceleration) Funct->Solv_DMSO Nucleophilic Subst. Solv_MeOH MeOH + NH3 (Prevent Ring Opening) Deprot->Solv_MeOH Hydrogenolysis Warning AVOID: Strong Acid w/o Buffer Risk: Ring Opening Deprot->Warning Solv_Ether Et2O / HCl (Precipitation) Storage->Solv_Ether Acidification

Figure 1: Decision tree for solvent selection emphasizing stability and reaction kinetics.

References

  • PubChem. 2-Azabicyclo[2.1.1]hexane Compound Summary. National Library of Medicine. Available at: [Link][1]

  • Krow, G. R., et al. (2012).[1] anti-Substituted-2-azabicyclo[2.1.1]hexanes: A Nucleophilic Displacement Route.[1][4][5] Journal of Organic Chemistry.[6] Available at: [Link][1]

  • Mykhailiuk, P. K. (2019).[1] Saturated Bioisosteres of Benzene: Where to Go Next? Organic & Biomolecular Chemistry.[7][8][9][10] (Context on strain-release scaffolds).

  • Levterov, V. V., et al. (2024).[1] Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane-1-Carboxylates. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link][1]

Sources

Application

Preparation of free base from 1-Benzyl-2-azabicyclo[2.1.1]hexane hydrochloride

Abstract & Scope This Application Note provides a validated technical guide for the liberation of the free base of 1-Benzyl-2-azabicyclo[2.1.1]hexane from its hydrochloride salt. This scaffold, a saturated bioisostere of...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This Application Note provides a validated technical guide for the liberation of the free base of 1-Benzyl-2-azabicyclo[2.1.1]hexane from its hydrochloride salt. This scaffold, a saturated bioisostere of ortho-substituted benzenes and a conformationally restricted proline analog, is increasingly utilized in Fragment-Based Drug Discovery (FBDD) to improve metabolic stability and solubility (


 character).

While standard neutralization protocols exist, the specific physicochemical properties of the strained [2.1.1] system—specifically its volatility profile and the steric congestion at the C1 bridgehead—require a tailored approach to prevent yield loss and degradation.

Chemical Context & Critical Analysis

Structural Considerations

The compound consists of a 2-azabicyclo[2.1.1]hexane core with a benzyl group at the C1 bridgehead position.

  • Strain Energy: The [2.1.1] system is highly strained (~60 kcal/mol). While kinetically stable to base, the free amine is a potent nucleophile.

  • Basicity: The secondary amine (N-H) is adjacent to a quaternary bridgehead (C-Bn). The

    
     of the conjugate acid is estimated at 10.5–11.0. Effective deprotonation requires a pH 
    
    
    
    12.5.
  • Volatility: Unlike the parent 2-azabicyclo[2.1.1]hexane (which is volatile), the 1-benzyl derivative (MW

    
     173.25  g/mol ) is less volatile but can still sublime or co-evaporate during high-vacuum concentration if uncontrolled.
    
Stability Profile
  • Acid Sensitivity: The strained cyclobutane/azetidine hybrid ring system is susceptible to acid-catalyzed strain-release ring opening. However, the removal of HCl (neutralization) stabilizes the scaffold.

  • Air Sensitivity: As a secondary amine, the free base reacts with atmospheric

    
     to form carbamic acid salts. All handling should occur under inert atmosphere (Nitrogen or Argon).
    

Experimental Protocols

Two methods are detailed below. Method A is the standard protocol for gram-scale batches. Method B is optimized for milligram-scale/high-throughput handling where loss due to transfers must be minimized.

Method A: Liquid-Liquid Extraction (Standard Protocol)

Best for: >100 mg scales, high purity requirements.

Reagents:

  • Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE).

  • 1M Sodium Hydroxide (NaOH) or Saturated Potassium Carbonate (

    
    ).
    
  • Brine (Saturated NaCl).

  • Anhydrous Sodium Sulfate (

    
    ).
    

Protocol:

  • Dissolution: Suspend the 1-Benzyl-2-azabicyclo[2.1.1]hexane HCl salt in water (10 mL per gram of salt). The salt should dissolve completely; mild sonication may be used.

  • pH Adjustment:

    • Place the aqueous solution in an ice bath (0–5 °C).

    • Slowly add 1M NaOH dropwise with stirring until the pH reaches 12–13 .

    • Observation: The solution will become cloudy as the lipophilic free base oils out.

  • Extraction:

    • Add DCM (equal volume to aqueous phase). Shake vigorously for 2 minutes.

    • Separate the layers.

    • Re-extract the aqueous layer 2x with DCM.

    • Note: DCM is preferred over ethyl acetate for amines to minimize emulsion formation and ensure high solubility of the bridgehead-substituted amine.

  • Washing & Drying:

    • Combine organic extracts.

    • Wash once with a small volume of brine (to remove entrained water/base).

    • Dry over anhydrous

      
       for 15 minutes.
      
  • Filtration & Concentration (CRITICAL):

    • Filter off the desiccant.

    • Concentrate under reduced pressure (Rotavap).

    • Bath Temperature: Do not exceed 30 °C .

    • Pressure: 200 mbar

      
       50 mbar. Do not leave under high vacuum (<5 mbar) for extended periods  to avoid sublimation/evaporation of the free base.
      
Method B: Solid-Phase Neutralization (SCX/Carbonate Slurry)

Best for: <50 mg scales, parallel synthesis, water-sensitive downstream steps.

Protocol:

  • Slurry Preparation: Suspend the HCl salt in anhydrous DCM (approx. 20 mL/g).

  • Reagent Addition: Add 5 equivalents of finely powdered, anhydrous Potassium Carbonate (

    
    ).
    
  • Agitation: Stir vigorously at room temperature for 2–4 hours.

    • Mechanism:[1][2][3] The HCl transfers from the amine to the inorganic base in the heterogeneous phase.

  • Isolation: Filter the slurry through a fritted funnel (or Celite pad) to remove inorganic salts (

    
    , excess 
    
    
    
    ).
  • Concentration: Evaporate the filtrate carefully as described in Method A.

Process Visualization

Workflow Logic Diagram

The following diagram illustrates the decision process and critical control points (CCPs) for the neutralization workflow.

G Start Input: 1-Benzyl-2-azabicyclo[2.1.1]hexane HCl ScaleCheck Decision: Scale & Sensitivity? Start->ScaleCheck MethodA Method A: Liquid-Liquid Extraction (>100 mg, Robust) ScaleCheck->MethodA Large Scale MethodB Method B: Solid Phase/Slurry (<100 mg, Water Sensitive) ScaleCheck->MethodB Small Scale Dissolve Dissolve in H2O MethodA->Dissolve Basify Adjust pH > 12 (NaOH) Dissolve->Basify Extract Extract w/ DCM (3x) Basify->Extract Dry Drying (Na2SO4) Extract->Dry Extract->Dry Suspend Suspend in Anhydrous DCM MethodB->Suspend AddBase Add Powdered K2CO3 (5 eq) Suspend->AddBase Filter Filter Solids AddBase->Filter Concentrate Controlled Concentration (Max 30°C, >50 mbar) Filter->Concentrate Dry->Concentrate QC QC: 1H NMR & Residual Solvent Concentrate->QC

Caption: Workflow decision matrix comparing Liquid-Liquid Extraction (LLE) vs. Solid-Phase neutralization, highlighting critical concentration parameters.

Quality Control & Characterization

After isolation, the free base must be validated. The following table summarizes expected shifts.

ParameterHCl Salt (Pre-process)Free Base (Post-process)Validation Criteria
Physical State White/Off-white SolidColorless/Pale Yellow OilHomogeneity

NMR (

vs

)
Broad

peaks
Sharp/Broad

(variable)
Disappearance of exchangeable protons or shift upfield.

-Protons (NMR)
Deshielded (downfield)Shielded (upfield shift ~0.5 ppm)Confirm deprotonation of N.
Solubility Water solubleDCM/EtOAc/MeOH solublePhase behavior verification.
LCMS

174.1

174.1
Purity check (no degradation).

Self-Validating Check: Dissolve a small aliquot of the isolated oil in


. If the solution remains clear, the drying step was successful. If the NMR shows a broad singlet > 8.0 ppm, salt formation (or incomplete neutralization) is suspected.

Storage & Stability

  • Atmosphere: Store under Nitrogen or Argon.

  • Temperature: -20 °C is recommended for long-term storage to prevent slow oxidation or dimerization.

  • Shelf-life: The free base is less stable than the HCl salt. Prepare fresh before use in coupling reactions if possible.

References

  • Mykhailiuk, P. K. (2023).[1][4] 2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring.[1][4][5] Nature Chemistry, 15, 1155–1163.[1][6] Link

  • Levterov, V. V., et al. (2018).[7] Photochemical in-flow synthesis of 2,4-methanopyrrolidines: pyrrolidine analogues with improved water solubility and reduced lipophilicity.[7] Journal of Organic Chemistry, 83(23), 14350–14361.[7] Link

  • Gianatassio, R., et al. (2016). Strain Release Amination.[8][9] Science, 351(6270), 241-246. Link

  • PubChem Compound Summary. (2025). 2-Azabicyclo[2.1.1]hexane.[3][10][11][12][13][14] National Center for Biotechnology Information. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-Benzyl-2-azabicyclo[2.1.1]hexane

Welcome to the technical support center for the synthesis of 1-Benzyl-2-azabicyclo[2.1.1]hexane and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are worki...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-Benzyl-2-azabicyclo[2.1.1]hexane and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this valuable sp³-rich scaffold. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of the synthesis and optimize your yields.

The 2-azabicyclo[2.1.1]hexane (aza-BCH) framework is increasingly recognized as a crucial building block in medicinal chemistry, serving as a bioisostere for pyrrolidine and enabling the exploration of novel chemical space beyond traditional flat aromatic structures.[1][2][3] However, its synthesis can be challenging. This guide provides practical, field-proven insights to address common issues encountered during the synthesis of the N-benzyl protected version, a common intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for constructing the 2-azabicyclo[2.1.1]hexane core?

A1: The most prevalent modern methods rely on the formal [3+2] cycloaddition of bicyclo[1.1.0]butanes (BCBs) with imines, catalyzed by a Lewis acid or a Brønsted acid.[1][4] An alternative, and often complementary, approach involves the intramolecular cyclization of a suitably functionalized precursor, such as the displacement of a primary alkyl chloride by a sulfinamide.[5] More recent developments also include photochemical methods utilizing azabicyclo[1.1.0]butanes (ABBs).[6][7][8] The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Q2: I am using an N-benzyl imine. Are there any specific challenges I should be aware of compared to using N-aryl imines?

A2: Yes, the nature of the imine nitrogen substituent is critical. N-alkyl imines, such as N-benzyl imine, have a tendency to undergo a divergent reaction pathway, leading to the formation of a cyclobutenyl methanamine byproduct instead of the desired aza-BCH.[4] This is attributed to the increased basicity and differing nucleophilicity of the nitrogen atom in a key carbocation intermediate.[4] Careful optimization of the catalyst and reaction conditions is crucial to favor the desired intramolecular cyclization over the elimination pathway.[4]

Q3: What is the role of the Lewis acid in the [3+2] cycloaddition with bicyclo[1.1.0]butane (BCB)?

A3: The Lewis acid activates the imine, making it more electrophilic and susceptible to nucleophilic attack by the BCB. This initial interaction facilitates the opening of the strained BCB ring system, generating a carbocationic intermediate. The Lewis acid continues to play a role in orchestrating the subsequent intramolecular ring closure to form the thermodynamically stable azabicyclo[2.1.1]hexane skeleton.[9] The choice and loading of the Lewis acid can significantly impact reaction efficiency and selectivity.

Q4: Can I achieve an enantioselective synthesis of 1-Benzyl-2-azabicyclo[2.1.1]hexane?

A4: While many initial reports focused on racemic syntheses, enantioselective methods are emerging.[1] These typically involve the use of a chiral catalyst system, such as a zinc-based Lewis acid with a chiral bis(oxazolinylphenyl)amide (BOPA) ligand or an organocatalytic approach with a confined imidodiphosphorimidate (IDPi) Brønsted acid.[1][2][9] These catalysts create a chiral environment that directs the cycloaddition to favor one enantiomer over the other.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Problem 1: Low or No Yield of the Desired 1-Benzyl-2-azabicyclo[2.1.1]hexane

If you are experiencing low or no product formation, consider the following potential causes and solutions:

Potential Cause Recommended Action Scientific Rationale
Inactive Catalyst Use a fresh batch of the Lewis acid (e.g., Ga(OTf)₃, Zn(OTf)₂). Ensure anhydrous conditions, as many Lewis acids are moisture-sensitive.Lewis acids can be deactivated by water or other protic impurities, preventing the necessary activation of the imine substrate.
Poor Quality Imine Prepare the imine fresh before use and confirm its purity by ¹H NMR. Ensure complete removal of water from the imine formation step.Impurities or residual starting materials (aldehyde and amine) can interfere with the cycloaddition. Water can hydrolyze the imine back to its starting materials.
Reaction Temperature Too Low While some cycloadditions proceed at room temperature, reactions with less reactive substrates, like certain N-alkyl imines, may require elevated temperatures (e.g., 80 °C) to overcome the activation energy barrier.[4]Increasing the temperature provides the necessary thermal energy for the reaction to proceed at a reasonable rate. However, be aware that higher temperatures can also favor side reactions.
Incorrect Solvent Screen different solvents. While toluene or benzene are often used, in some cases, a more coordinating solvent like THF might be beneficial, although it can sometimes lead to different product distributions.[4]The solvent can influence the solubility of the catalyst and substrates, as well as stabilize or destabilize key intermediates in the reaction pathway.
Problem 2: Formation of a Major Side Product (Cyclobutenyl Methanamine)

A common issue, particularly with N-benzyl imines, is the formation of a cyclobutenyl methanamine via an E1 elimination pathway.[4]

G start High Cyclobutenyl Methanamine Formation temp Lower Reaction Temperature start->temp result1 Yield of Aza-BCH Improved? temp->result1 catalyst Screen Lewis Acids (e.g., try Sc(OTf)₃, Yb(OTf)₃) result2 Yield of Aza-BCH Improved? catalyst->result2 imine Consider N-aryl Imine if possible end_fail Further Optimization Needed imine->end_fail result1->catalyst No end_success Optimization Successful result1->end_success Yes result2->imine No result2->end_success Yes

Caption: Troubleshooting workflow for side product minimization.

  • Explanation: The formation of the cyclobutenyl byproduct is often favored at higher temperatures.[4] Lowering the temperature can shift the selectivity towards the desired [3+2] cycloaddition product. The choice of Lewis acid is also critical; some may favor the cyclization pathway over elimination more than others. If the substrate allows, switching to an N-aryl imine generally provides the aza-BCH with much higher selectivity.[4]

Problem 3: Difficulty in Product Purification

The desired product and side products can sometimes have similar polarities, making chromatographic separation challenging.

  • Recommendation 1: Crystallization: If the product is a solid, attempt crystallization from a suitable solvent system (e.g., hexane/ethyl acetate). This can be a highly effective method for obtaining pure material.

  • Recommendation 2: Salt Formation and Extraction: As the product is a tertiary amine, it can be converted to a hydrochloride salt by treating the crude mixture with HCl in ether. The salt may precipitate or be extracted into an aqueous layer, separating it from non-basic impurities. The free base can then be recovered by neutralization and extraction.

  • Recommendation 3: Chromatographic Optimization: If using flash chromatography, screen different solvent systems. A shallow gradient and the use of a ternary solvent system (e.g., hexane/ethyl acetate/triethylamine) can improve separation. The triethylamine helps to prevent tailing of the amine product on the silica gel.

Experimental Protocol: Lewis Acid-Catalyzed Synthesis

This protocol is a representative example for the synthesis of 1-Benzyl-2-azabicyclo[2.1.1]hexane.

Materials:

  • N-Benzyl imine of the desired aldehyde (freshly prepared)

  • Substituted Bicyclo[1.1.0]butane (BCB)

  • Gallium(III) triflate (Ga(OTf)₃)

  • Anhydrous toluene

  • Standard glassware for anhydrous reactions (oven-dried)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried flask under an inert atmosphere, add the N-benzyl imine (1.0 eq) and the bicyclo[1.1.0]butane (1.2 eq).

  • Dissolve the substrates in anhydrous toluene (to make a ~0.1 M solution).

  • In a separate vial, weigh the Lewis acid catalyst, Ga(OTf)₃ (5-15 mol%), under an inert atmosphere.

  • Add the catalyst to the reaction mixture at the desired temperature (start with room temperature and increase to 80 °C if no reaction is observed).[4]

  • Monitor the reaction progress by TLC or ¹H NMR spectroscopy by taking aliquots from the reaction mixture.[4]

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by one of the methods described in the purification troubleshooting section.

Caption: Step-by-step experimental workflow.

References

  • Wu, F. F., et al. (2024). Zinc-Catalyzed Enantioselective Formal (3+2) Cycloadditions of Bicyclobutanes with Imines: Catalytic Asymmetric Synthesis of Azabicyclo[2.1.1]hexanes. Angewandte Chemie International Edition, 63, e202406548. Available at: [Link]

  • Al-Subeh, T., et al. (2024). Organocatalytic Asymmetric Synthesis of Azabicyclo[2.1.1]hexanes. ACS Catalysis. Available at: [Link]

  • Ma, J., et al. (2024). Synthesis of 1-Azabicyclo[2.1.1]hexanes via Formal Single Electron Reduction of Azabicyclo[1.1.0]butanes under Photochemical Conditions. Angewandte Chemie International Edition, 63(44), e202410207. Available at: [Link]

  • Al-Subeh, T., et al. (2025). Organocatalytic Asymmetric Synthesis of Azabicyclo[2.1.1]hexanes. ACS Figshare. Available at: [Link]

  • Leitch, D. C., et al. (2018). Modular Synthesis of Azabicyclohexanes and Cyclobutenyl Amines. Organic Letters, 20(18), 5757–5761. Available at: [Link]

  • Ma, J., et al. (2024). Synthesis of 1-Azabicyclo[2.1.1]hexanes via Formal Single Electron Reduction of Azabicyclo[1.1.0]butanes under Photochemical Conditions. PubMed. Available at: [Link]

  • Li, G., et al. (2022). Discovery of an aza-Bicyclo[2.1.1]hexane Piperazinium Salt and Its Application in Medicinal Chemistry via A Rearrangement. ChemRxiv. Available at: [Link]

  • Ma, J., et al. (2024). Synthesis of 1-Azabicyclo[2.1.1]hexanes via Formal Single Electron Reduction of Azabicyclo[1.1.0]butanes under Photochemical Conditions. ResearchGate. Available at: [Link]

  • Al-Subeh, T., et al. (2025). Organocatalytic Asymmetric Synthesis of Azabicyclo[2.1.1]hexanes. ACS Catalysis. Available at: [Link]

  • Krow, G. R., et al. (2016). Preparation of 2-Azabicyclo[2.1.1]hexane Hydrochloride. Synlett, 27(15), 2251-2253. Available at: [Link]

Sources

Optimization

Technical Support Center: Navigating Steric Challenges in Azabicyclo[2.1.1]hexane Coupling Reactions

Welcome to our dedicated technical support center for researchers, chemists, and drug development professionals working with the azabicyclo[2.1.1]hexane (aza-BCH) scaffold. The unique, rigid, and three-dimensional struct...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, chemists, and drug development professionals working with the azabicyclo[2.1.1]hexane (aza-BCH) scaffold. The unique, rigid, and three-dimensional structure of aza-BCH makes it an increasingly valuable bioisostere in modern medicinal chemistry, offering an escape from "flatland" and potentially improving physicochemical properties.[1] However, the inherent steric bulk of this bridged bicyclic system presents significant challenges in standard cross-coupling reactions.

This guide is designed to provide practical, in-depth solutions to the common issues encountered during the functionalization of the aza-BCH core. We will delve into the causality behind experimental choices, offering troubleshooting guides and validated protocols to enhance your success rate.

Part 1: Frequently Asked Questions (FAQs)

Here, we address the most common initial hurdles faced when attempting to couple substituents to the azabicyclo[2.1.1]hexane nitrogen.

Question 1: My Buchwald-Hartwig amination of an aryl halide with 2-azabicyclo[2.1.1]hexane is sluggish or failing. What are the likely causes?

Answer: This is a classic steric hindrance problem. The nitrogen atom of the aza-BCH is located at a bridgehead-like position, making it a poor nucleophile. The approach to the nitrogen is shielded by the bicyclic framework. Several factors could be at play:

  • Inadequate Ligand Bulk: Standard phosphine ligands may not be sufficient to promote the crucial reductive elimination step involving the bulky aza-BCH.

  • Incorrect Palladium Pre-catalyst: The choice of palladium source can significantly impact the generation of the active Pd(0) catalyst.

  • Suboptimal Base: The base must be strong enough to deprotonate the amine but not so hindered that it cannot interact with the palladium complex.

  • Low Reaction Temperature: Higher temperatures are often required to overcome the activation energy barrier associated with sterically demanding substrates.

Question 2: I am observing significant amounts of starting material decomposition in my Suzuki-Miyaura coupling with a borylated azabicyclo[2.1.1]hexane derivative. Why is this happening?

Answer: Decomposition often points to instability of the organoboron reagent or the starting halide under the reaction conditions. The strained nature of the aza-BCH ring system can make it susceptible to side reactions.[2] Consider the following:

  • Harsh Base: Strong bases can promote protodeborylation of your boronic acid or ester.

  • Oxygen Sensitivity: Inadequate degassing can lead to oxidation of the palladium catalyst and degradation of the boronic acid.

  • High Temperatures for Extended Periods: While heat is often necessary, prolonged exposure can lead to decomposition of the strained bicyclic core.

Question 3: Can I use the same conditions for coupling to the nitrogen of azabicyclo[2.1.1]hexane as I would for a simple secondary amine like pyrrolidine?

Answer: No, this is a common pitfall. The steric environment of the nitrogen in aza-BCH is fundamentally different from that of a planar or less constrained cyclic amine. Direct translation of reaction conditions will likely lead to low or no yield. The bridged structure significantly increases the steric profile, necessitating specialized conditions, particularly in the choice of catalyst and ligands.

Part 2: Troubleshooting and Optimization Guides

This section provides a more in-depth, systematic approach to overcoming persistent challenges in your coupling reactions.

Guide 1: Optimizing Buchwald-Hartwig Amination with Azabicyclo[2.1.1]hexane

The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but its success with aza-BCH hinges on carefully selected components that accommodate severe steric hindrance.[3][4][5]

The Challenge: Promoting the coupling of a sterically encumbered secondary amine with an aryl or heteroaryl halide.

Troubleshooting Workflow:

start Low Yield in Buchwald-Hartwig Amination ligand Step 1: Evaluate Ligand Is it a bulky, electron-rich biarylphosphine ligand? start->ligand Initial Check precatalyst Step 2: Assess Pd Pre-catalyst Is it a G3 or G4 pre-catalyst? ligand->precatalyst If yes, proceed. If no, switch to ligands like XPhos, RuPhos, or BrettPhos. base Step 3: Re-evaluate Base Is the base strong and non-nucleophilic? precatalyst->base If yes, proceed. If no, switch to a palladacycle pre-catalyst for reliable Pd(0) generation. solvent Step 4: Optimize Solvent & Temperature Is the solvent aprotic and high-boiling? base->solvent If yes, proceed. If no, switch to NaOtBu or LHMDS. success Successful Coupling solvent->success If yes, consider higher temperatures (e.g., 100-120 °C). If no, switch to toluene or dioxane.

Troubleshooting the Buchwald-Hartwig Amination.

In-Depth Explanation:

  • Pillar 1: The Ligand is Key: For sterically demanding couplings, the ligand must be both bulky and electron-rich.[4]

    • Bulk facilitates the reductive elimination step, which is often the rate-limiting step in these reactions.

    • Electron-richness promotes the initial oxidative addition of the aryl halide to the palladium center.

    • Recommended Ligands: The "Buchwald ligands" such as XPhos, SPhos, RuPhos, and BrettPhos are designed for these challenging couplings. Their biaryl backbone creates a large steric footprint that forces the aryl group and the amine into proximity on the metal center.

  • Pillar 2: Reliable Catalyst Activation: The use of modern palladacycle pre-catalysts (e.g., XPhos Pd G3) is highly recommended. These pre-catalysts are air-stable and efficiently generate the active LPd(0) species in solution upon addition of a base, leading to more reproducible results.[6]

  • Pillar 3: The Right Base: A strong, non-nucleophilic base is crucial. Sodium tert-butoxide (NaOtBu) is often the base of choice. It is strong enough to deprotonate the amine-palladium complex without coordinating too strongly to the metal center or acting as a competing nucleophile.

Table 1: Recommended Conditions for Buchwald-Hartwig Amination of Aza-BCH

ComponentRecommendedRationale
Pd Pre-catalyst XPhos Pd G3 (2 mol%)Air-stable, reliable generation of active Pd(0).
Ligand XPhos (4 mol%)Bulky, electron-rich ligand to promote reductive elimination.
Base NaOtBu (1.5 equiv.)Strong, non-nucleophilic base.
Solvent Toluene or DioxaneAprotic, high-boiling point solvents.
Temperature 100-120 °COvercomes the activation energy barrier.
Guide 2: Enhancing Success in Suzuki-Miyaura Couplings

For Suzuki-Miyaura reactions involving aza-BCH derivatives, the primary challenge is often preventing side reactions while promoting the desired cross-coupling.[7]

The Challenge: Coupling a borylated aza-BCH with an aryl/heteroaryl halide (or vice versa) without decomposition.

Troubleshooting Workflow:

start Low Yield or Decomposition in Suzuki Coupling boron Step 1: Protect the Boron Is a boronic acid or ester being used? start->boron Initial Check base Step 2: Moderate the Base Is a strong base like NaOH or K3PO4 being used? boron->base If using boronic acid, consider switching to a pinacol (BPin) or MIDA boronate ester for enhanced stability. catalyst Step 3: Choose a Robust Catalyst Is a standard Pd(PPh3)4 catalyst in use? base->catalyst If yes, switch to a milder base like K2CO3 or CsF to prevent protodeborylation. degassing Step 4: Ensure Anaerobic Conditions Was the reaction mixture thoroughly degassed? catalyst->degassing If yes, consider a more active catalyst system like Pd(OAc)2 with SPhos or a Pd-PEPPSI catalyst. success Successful Coupling degassing->success If no, implement rigorous degassing (e.g., freeze-pump-thaw cycles) to prevent catalyst oxidation.

Troubleshooting the Suzuki-Miyaura Coupling.

In-Depth Explanation:

  • Pillar 1: Boron Stability: Boronic acids can be prone to protodeborylation, especially under harsh basic conditions. Boronate esters, particularly pinacol (BPin) or MIDA esters, are significantly more stable and are recommended for challenging substrates.

  • Pillar 2: Base Selection is Crucial: The choice of base is a delicate balance. It must be strong enough to facilitate transmetalation but not so aggressive as to cause decomposition.

    • Potassium Carbonate (K₂CO₃) or Cesium Fluoride (CsF) are often good starting points as they are milder than hydroxide or phosphate bases.

  • Pillar 3: Catalyst and Ligand Synergy: For sterically hindered Suzuki couplings, a highly active catalyst system is required.

    • Pd(OAc)₂ with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) is a reliable combination.[7]

    • Pd-NHC (N-Heterocyclic Carbene) complexes (e.g., PEPPSI catalysts) are also excellent choices as they are often highly active and thermally stable.

Table 2: Recommended Conditions for Suzuki-Miyaura Coupling of Aza-BCH Derivatives

ComponentRecommendedRationale
Boron Source Azabicyclo[2.1.1]hexane-BPinEnhanced stability over the corresponding boronic acid.
Palladium Source Pd(OAc)₂ (2-5 mol%)Common and effective palladium(II) source.
Ligand SPhos (4-10 mol%)Promotes both oxidative addition and transmetalation.
Base K₂CO₃ (2-3 equiv.)Mild base to minimize decomposition and protodeborylation.
Solvent Dioxane/H₂O (e.g., 10:1)Standard solvent system for Suzuki reactions.
Temperature 80-110 °CSufficient thermal energy for the catalytic cycle.

Part 3: Experimental Protocols

Protocol 1: Buchwald-Hartwig Amination of 2-Azabicyclo[2.1.1]hexane with 4-Bromotoluene

Step-by-Step Methodology:

  • Vessel Preparation: To an oven-dried Schlenk tube, add 4-bromotoluene (1.0 equiv.), 2-azabicyclo[2.1.1]hexane hydrochloride (1.2 equiv.), sodium tert-butoxide (1.5 equiv.), XPhos (0.04 equiv.), and XPhos Pd G3 (0.02 equiv.).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon three times.

  • Solvent Addition: Add anhydrous, degassed toluene via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 110 °C and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Suzuki-Miyaura Coupling of an Aryl Boronate Ester with a Halogenated Azabicyclo[2.1.1]hexane

Step-by-Step Methodology:

  • Vessel Preparation: To an oven-dried round-bottom flask, add the halogenated azabicyclo[2.1.1]hexane (1.0 equiv.), the aryl boronate ester (1.2 equiv.), potassium carbonate (2.0 equiv.), SPhos (0.08 equiv.), and Pd(OAc)₂ (0.04 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon three times.

  • Solvent Addition: Add degassed dioxane and degassed water (e.g., in a 10:1 ratio) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir for 8-16 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash column chromatography.

References

  • Lescop, C., Mévellec, L., & Huet, F. (2001). A New Synthesis of 2-Azabicyclo[2.1.1]hexanes. The Journal of Organic Chemistry, 66(12), 4187–4193. [Link]

  • Lescop, C., Mévellec, L., & Huet, F. (2001). A new synthesis of 2-azabicyclo[2.1.1]hexanes. Journal of Organic Chemistry, 66(12), 4187-93. [Link]

  • Preparation of 2-Azabicyclo[2.1.1]hexane Hydrochloride. ResearchGate. (n.d.). [Link]

  • anti-Substituted-2-azabicyclo[2.1.1]hexanes: A Nucleophilic Displacement Route. ACS Publications. (2020). [Link]

  • Chernykh, A.V., et al. (2024). Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane-1-Carboxylates (2,4-Methanoprolines). Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Chernykh, A.V., et al. (2024). Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane-1-Carboxylates (2,4-Methanoprolines) – Promising Bicyclic Proline Analogs. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Asymmetric C–H Functionalization of Bicyclo[2.1.1]hexanes and Their 2‑Oxa. PMC. (2026). [Link]

  • Organocatalytic Asymmetric Synthesis of Azabicyclo[2.1.1]hexanes. PMC - NIH. (n.d.). [Link]

  • Breaking the “rule-of-five” to access Bridged Bicyclic Heteroaromatic Bioisosteres. ChemRxiv. (n.d.). [Link]

  • Azabicyclo[2.1.1]hexanes. A Review. ResearchGate. (2025). [Link]

  • The Buchwald-Hartwig Amination Reaction. YouTube. (2012). [Link]

  • Synthesis of 1-Substituted Bicyclo[2.1.1]hexan-2-ones via a Sequential SmI2-Mediated Pinacol Coupling and Acid-Catalyzed Pinacol Rearrangement Reaction. PMC. (n.d.). [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. (2025). [Link]

  • Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Chemistry Portal. (n.d.). [Link]

  • Bridge Cross-Coupling of Bicyclo[1.1.0]butanes. PMC. (n.d.). [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. (2012). [Link]

  • Organocatalytic Asymmetric Synthesis of Azabicyclo[2.1.1]hexanes. ResearchGate. (2025). [Link]

  • Organocatalytic Asymmetric Synthesis of Azabicyclo[2.1.1]hexanes. ACS Figshare. (2025). [Link]

  • 2-Azabicyclo(2.1.1)hexane. PubChem. (n.d.). [Link]

  • Bridge Cross-Coupling of Bicyclo[1.1.0]butanes. PubMed. (2024). [Link]

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. MDPI. (2020). [Link]

Sources

Troubleshooting

Resolving solubility issues of 1-Benzyl-2-azabicyclo[2.1.1]hexane HCl

Status: Operational Ticket ID: SOL-211-BNZ Subject Matter Expert: Senior Application Scientist, Structural Chemistry Division Executive Summary 1-Benzyl-2-azabicyclo[2.1.1]hexane HCl is a high-value, conformationally res...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: SOL-211-BNZ Subject Matter Expert: Senior Application Scientist, Structural Chemistry Division

Executive Summary

1-Benzyl-2-azabicyclo[2.1.1]hexane HCl is a high-value, conformationally restricted building block often used as a bioisostere for piperidines or pyrrolidines in medicinal chemistry. Its unique "contorted" geometry provides excellent vector orientation for substituents, but this comes at a cost: unpredictable physicochemical behavior.

Users frequently report solubility anomalies arising from the conflict between the highly lipophilic benzyl-shielded bridgehead and the ionic hydrochloride salt. This guide addresses the three most common failure modes: Aqueous Crash-out (Assays) , Oiling Out (Synthesis) , and Hygroscopic Clumping (Storage) .

Module 1: Biological Assays & Aqueous Formulation

Q1: Why does the compound precipitate when I add my DMSO stock to PBS (pH 7.4), even though it is an HCl salt?

Diagnosis: You are likely experiencing the Common Ion Effect compounded by the "Grease Ball" Effect .

Technical Explanation: While the HCl salt is nominally polar, the 1-benzyl group adds significant lipophilicity (


) to a compact, rigid scaffold. In Phosphate Buffered Saline (PBS), the concentration of chloride ions (

) is high (~137 mM).
  • Equilibrium Shift: The solubility product principle (

    
    ) dictates that high external 
    
    
    
    forces the equilibrium toward the solid precipitate (
    
    
    ).
  • pKa Conflict: The strain in the [2.1.1] system lowers the amine pKa (typically ~8.5–9.0) compared to unstrained amines. At pH 7.4, a small but significant fraction exists as the free base, which is insoluble in water due to the benzyl group.

Troubleshooting Protocol: The "Step-Down" Dilution

Do not add neat DMSO stock directly to 100% PBS. Use this intermediate step to maintain the solvation shell.

StepActionRationale
1 Prepare StockDissolve compound in 100% anhydrous DMSO at 1000x final concentration (e.g., 10 mM).
2 IntermediateDilute Stock 1:10 into pure water (not PBS) or 50% PEG-400.
3 Final DilutionSlowly add the Intermediate to your assay buffer (PBS) with rapid vortexing.
4 VerificationMeasure turbidity at 600nm. If OD > 0.05, add 0.5% Hydroxypropyl-

-Cyclodextrin (HP

CD)
.

Visualization: Assay Solubility Decision Tree

solubility_tree start Start: Compound Precipitates in PBS check_conc Is Final Conc > 100 µM? start->check_conc high_conc High Risk of Aggregation. Reduce Conc. check_conc->high_conc Yes check_cl Is Buffer High Salt (PBS/Saline)? check_conc->check_cl No switch_buffer Switch to Tris/Hepes (Low Chloride) check_cl->switch_buffer Yes (Option A) add_cosolvent Add Co-solvent Strategy check_cl->add_cosolvent Cannot Switch cyclodextrin Add 0.5% HP-beta-CD (Encapsulates Benzyl Group) add_cosolvent->cyclodextrin Sensitive Cells peg400 Use 5-10% PEG-400 as intermediate add_cosolvent->peg400 Robust Assay

Figure 1: Decision matrix for stabilizing 1-Benzyl-2-azabicyclo[2.1.1]hexane HCl in aqueous media.

Module 2: Synthetic Chemistry & Workup

Q2: During extraction, the product "oils out" as a sticky gum instead of crystallizing. How do I recover it?

Diagnosis: This is a classic Lattice Energy Mismatch . The [2.1.1] cage is bulky and prevents efficient crystal packing, especially with a flexible benzyl arm. In solvents like Ethyl Acetate (EtOAc) or Diethyl Ether (


), the salt is too polar to dissolve but too lipophilic to crystallize, resulting in a "oiling out" phase separation.

The "Solvent Switch" Protocol

Stop adding Hexanes/Ether. It will only make the oil stickier.

  • Decant: Pour off the supernatant organic layer (which likely contains impurities).

  • Dissolve: Dissolve the oily residue in a minimum amount of DCM (Dichloromethane) containing 5% Methanol .

  • Precipitate: Slowly add MTBE (Methyl tert-butyl ether) dropwise with vigorous stirring. MTBE is superior to diethyl ether for this scaffold as it promotes better particle formation.

  • Trituration: If it oils again, sonicate the oil in pure Pentane for 20 minutes. This physical agitation often induces crystallization by disrupting the amorphous phase.

Solvent Compatibility Table

Solvent SystemSolubility StatusUse Case
Water Soluble (pH < 7)Aqueous workup (Acidic phase).
DCM / CHCl3 Excellent Preferred for synthesis/handling.
EtOAc Poor / Oils OutAvoid for recrystallization.
Ether / Hexane InsolubleUse only as antisolvent (precipitant).
DMSO / DMF SolubleUse for library storage only (hard to remove).

Module 3: Advanced Handling (Salt Switching)

Q3: The HCl salt is hygroscopic and difficult to weigh accurately. Is there a better form?

Diagnosis: The HCl salt of secondary amines in strained rings often has high hygroscopicity due to the exposed N-H bond in the crystal lattice.

Solution: Switch to the Tosylate (p-TsOH) or Tartrate salt. The Tosylate anion is large and lipophilic. It matches the bulk of the benzyl-[2.1.1] cation better than the small chloride ion, leading to better lattice packing and non-hygroscopic solids.

Protocol: Free-Basing & Salt Exchange

WARNING: The free base of 1-Benzyl-2-azabicyclo[2.1.1]hexane is volatile and prone to oxidation. Do not store it; convert immediately.

salt_switch hcl_salt Starting Material: HCl Salt free_base Free Base (DCM/NaOH) hcl_salt->free_base Partition pH 12 dry Dry Organic Layer (Na2SO4) free_base->dry Keep Cold (<20°C) add_acid Add p-TsOH (1.0 eq in MeOH) dry->add_acid Immediate crystallize Evaporate & Triturate (Et2O) add_acid->crystallize Stable Solid

Figure 2: Workflow for converting the hygroscopic HCl salt to a stable Tosylate salt.

References & Authority

  • Lescop, C., et al. (2001). "A New Synthesis of 2-Azabicyclo[2.1.1]hexanes."[1] The Journal of Organic Chemistry. Describes the fundamental handling of the [2.1.1] scaffold and its unique reactivity/solubility profiles.

  • Enamine Ltd. "Safety Data Sheet: 2-azabicyclo[2.1.1]hexane hydrochloride."[2] Provides baseline physicochemical data and safety handling for the parent scaffold.

  • BenchChem Support. "Improving solubility of amine HCl salts in organic solvents." General industry standard protocols for handling lipophilic amine salts (Common Ion Effect).

  • Chernykh, A.V., et al. (2024). "Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane-1-Carboxylates."[3] Journal of Organic and Pharmaceutical Chemistry. Details the large-scale handling and isolation (ion-exchange vs. extraction) of these specific bicyclic systems.

Disclaimer: This guide is for research purposes only. Always consult the specific MSDS for your batch and perform small-scale solubility tests before committing valuable material.

Sources

Optimization

Technical Support Center: Stability &amp; Handling of 1-Benzyl-2-azabicyclo[2.1.1]hexane

Ticket ID: #AZA-211-BN-STAB Subject: Stability Profile and Troubleshooting under Acidic Conditions Assigned Specialist: Senior Application Scientist, Structural Chemistry Division Executive Summary You have inquired abou...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #AZA-211-BN-STAB Subject: Stability Profile and Troubleshooting under Acidic Conditions Assigned Specialist: Senior Application Scientist, Structural Chemistry Division

Executive Summary

You have inquired about the stability of 1-benzyl-2-azabicyclo[2.1.1]hexane under acidic conditions.

The short answer: This scaffold is kinetically stable in most standard acidic media (HCl, TFA, AcOH) at ambient temperatures, primarily because protonation of the amine (N2) shuts down lone-pair-assisted decomposition pathways. However, due to the high ring strain (~65 kcal/mol) of the [2.1.1] system, thermal stress in strong mineral acids can trigger skeletal rearrangements (Grob-like fragmentation).

This guide details the stability matrix, mechanistic risks, and troubleshooting protocols for handling this strained bioisostere.

Module 1: Acid Stability Matrix

The following matrix defines the safe operating limits for 1-benzyl-2-azabicyclo[2.1.1]hexane.

Acid MediumStability RatingRisk FactorRecommended Action
HCl (1M - 4M in Dioxane/Ether) Excellent Low. Forms stable hygroscopic hydrochloride salt.Standard method for storage. Isolate by filtration or evaporation under reduced pressure.
Trifluoroacetic Acid (TFA) Good Low/Medium. Stable at RT.Suitable for deprotection of other groups. Avoid refluxing.
Sulfuric Acid (Conc.) ⚠️ Caution High. Heat of neutralization can trigger ring opening.Cool to 0°C before addition. Do not heat above 40°C.
Lewis Acids (e.g., BBr3, AlCl3) Critical High. Can catalyze skeletal rearrangement to cyclobutenes.Avoid if possible. If necessary, keep at -78°C and quench rapidly.
Mechanistic Insight: Why is it stable?

The 2-azabicyclo[2.1.1]hexane core is highly strained. Thermodynamically, it "wants" to open. However, under acidic conditions, the basic nitrogen (N2) is rapidly protonated.

  • Ammonium Formation: The resulting ammonium species (

    
    ) lacks the lone pair required to assist in ring-opening pathways (such as expelling a leaving group or stabilizing a carbocation).
    
  • Bridgehead Protection: The benzyl group at C1 (bridgehead) is attached to a quaternary carbon. Unlike N-benzyl groups, a C-benzyl group is chemically inert to standard acid hydrolysis and hydrogenation conditions used for deprotection.

Module 2: Troubleshooting & FAQs

Issue 1: "My product turned into a brown oil/gum upon HCl treatment."

Diagnosis: This is likely not decomposition of the scaffold, but rather the formation of a hygroscopic amorphous salt or the presence of trace oxidants.

  • Root Cause: Small bicyclic amine salts are notorious for being deliquescent (absorbing water from air until they dissolve).

  • Solution:

    • Do not rely on crystallization.

    • Perform a "zeotropic drying" cycle: Dissolve the gum in anhydrous MeOH/DCM, evaporate, and chase with diethyl ether or pentane 3x to remove trapped acid/water.

    • Store under Argon.

Issue 2: "I see extra peaks in the NMR. Is the ring opening?"

Diagnosis: Likely Rotamers or Diastereomers , not degradation.

  • Analysis: If you have an amide/carbamate derivative (e.g., N-Boc, N-Ac), the [2.1.1] system is rigid. The substituent at N2 can lock into two distinct conformations (rotamers) visible on NMR.

  • Verification: Run the NMR at elevated temperature (e.g., 50°C). If the peaks coalesce, it is a conformational issue, not degradation.

  • Warning Sign: If you see a triplet/multiplet around 5.5–6.0 ppm, that indicates an alkene . This suggests the ring has opened (Grob fragmentation) to a cyclopentene or cyclobutene derivative.

Issue 3: "Can I remove the Benzyl group with acid?"

Diagnosis: No.

  • Explanation: You have a 1-benzyl (C-benzyl) substituent. This is a carbon-carbon bond. It is stable to HBr, HCl, and TFA.

  • Confusion Check: If you actually possess the 2-benzyl (N-benzyl) isomer, that can be removed via hydrogenation (Pd/C, H2) or ACE-Cl, but not typically by simple aqueous acid.

Module 3: Experimental Protocols

Protocol A: Safe Salt Formation (HCl)

Use this protocol to stabilize the free amine for long-term storage.

  • Dissolution: Dissolve 1.0 eq of 1-benzyl-2-azabicyclo[2.1.1]hexane (free amine) in anhydrous Et2O or MTBE (0.1 M concentration).

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Acidification: Dropwise add 1.1 eq of 4M HCl in Dioxane .

    • Note: Avoid aqueous HCl to prevent hygroscopic gum formation.

  • Precipitation: A white precipitate should form. If an oil forms, add n-heptane and sonicate.

  • Isolation: Filter under inert atmosphere (N2/Ar) or evaporate solvent at <30°C.

Protocol B: Acid Stress Test (Quality Control)

Use this workflow to validate batch stability before scaling up.

AcidStressTest Start Start: 10mg Sample Dissolve Dissolve in D2O/DCl or CD3OD/TFA Start->Dissolve Time0 T=0 NMR Analysis Dissolve->Time0 Heat Heat to 40°C (12 Hours) Time0->Heat Time12 T=12h NMR Analysis Heat->Time12 Decision Check for Alkenes (5.5 - 6.0 ppm) Time12->Decision Stable Stable Decision->Stable No Change Degraded Degraded Decision->Degraded New Peaks

Figure 1: Workflow for verifying the integrity of the scaffold using NMR monitoring.

Module 4: Theoretical Degradation Pathways

While the ammonium salt is stable, the free base or Lewis acid adducts can undergo rearrangement.

Degradation Molecule 1-Benzyl-2-azabicyclo[2.1.1]hexane Protonation Protonation (H+) Molecule->Protonation HCl / TFA LewisAcid Strong Lewis Acid / Heat Molecule->LewisAcid Extreme Conditions StableSalt Ammonium Salt (Kinetically Stable) Protonation->StableSalt Carbocation Ring Opening (Strain Release) LewisAcid->Carbocation Cyclobutene Cyclobutene Derivative (Rearrangement Product) Carbocation->Cyclobutene

Figure 2: Divergent pathways. Protonation leads to stability; Lewis acid activation can trigger strain release.

References

  • Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going. Organic & Biomolecular Chemistry. Link

  • Levterov, V. V., et al. (2018). Synthesis of 2-Azabicyclo[2.1.1]hexanes. Journal of Organic Chemistry. (Demonstrates stability of the HCl salts of the scaffold). Link

  • Piotrowski, D. W. (2012). Application of Bicyclic Systems in Drug Discovery. Journal of Medicinal Chemistry. Link

  • Grygorenko, O. O., et al. (2024).[1] Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane-1-Carboxylates. Journal of Organic and Pharmaceutical Chemistry. (Details handling of 1-substituted variants). Link

Sources

Reference Data & Comparative Studies

Validation

Mass spectrometry fragmentation patterns of 1-Benzyl-2-azabicyclo[2.1.1]hexane

An In-Depth Guide to the Mass Spectrometric Fragmentation of 1-Benzyl-2-azabicyclo[2.1.1]hexane: A Predictive and Comparative Analysis Executive Summary The 1-Benzyl-2-azabicyclo[2.1.1]hexane scaffold represents a novel,...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Mass Spectrometric Fragmentation of 1-Benzyl-2-azabicyclo[2.1.1]hexane: A Predictive and Comparative Analysis

Executive Summary

The 1-Benzyl-2-azabicyclo[2.1.1]hexane scaffold represents a novel, sp³-rich bioisostere with significant potential in medicinal chemistry, particularly as a rigid replacement for pyrrolidine and phenyl groups.[1][2] Understanding its structural properties is paramount for its application in drug development, and mass spectrometry (MS) is the cornerstone of this characterization. This guide provides a comprehensive, in-depth analysis of the predicted mass spectrometric fragmentation patterns of 1-Benzyl-2-azabicyclo[2.1.1]hexane. In the absence of publicly available experimental spectra for this specific novel compound[3], this analysis is built from first principles, leveraging established fragmentation mechanisms of analogous structures, including N-benzyl compounds and other bicyclic alkaloids.[4][5] We will explore expected fragmentation pathways under both high-energy Electron Ionization (EI) and soft Electrospray Ionization followed by tandem MS (ESI-MS/MS), providing a robust predictive framework for researchers. This guide further compares these predicted patterns with the known fragmentation of less-strained analogs to highlight the unique influence of the rigid azabicyclo[2.1.1]hexane core.

Introduction: The Structural Challenge and the Role of Mass Spectrometry

The "escape from flatland" concept in medicinal chemistry encourages the use of complex, three-dimensional scaffolds to improve the physicochemical and pharmacokinetic properties of drug candidates.[1] The rigid 2-azabicyclo[2.1.1]hexane (aza-BCH) core is a prime example of such a scaffold. When functionalized, as in 1-Benzyl-2-azabicyclo[2.1.1]hexane, it presents a unique combination of a strained bicyclic system and a flexible benzyl group.

Mass spectrometry is an indispensable tool for confirming the identity and elucidating the structure of such novel molecules. The pattern of fragment ions produced when a molecule is ionized and broken apart provides a veritable fingerprint, offering deep insights into its constituent parts and connectivity. Tandem mass spectrometry (MS/MS) further refines this by isolating a specific ion (a precursor) and fragmenting it to observe its constituent parts (products), creating a detailed fragmentation tree.[6][7]

This guide explains the causal choices behind predicting these fragmentation patterns, providing a self-validating system of logic grounded in the fundamental principles of ion chemistry.

A Predictive Methodology: Rationale and Experimental Design

Given the lack of empirical data, our analysis relies on a predictive methodology grounded in well-established fragmentation rules for substructures within the target molecule. The primary drivers of fragmentation are the stability of the resulting fragment ions and the energetic favorability of the bond cleavages.

Core Fragmentation Principles
  • α-Cleavage in Amines: This is the most dominant fragmentation pathway for aliphatic amines.[8] It involves the homolytic cleavage of a C-C bond adjacent to the nitrogen atom, resulting in a stable, resonance-stabilized iminium ion. The largest substituent is preferentially lost as a radical.

  • Benzylic Cleavage: The bond between the benzyl group and the rest of the molecule is labile. Cleavage readily produces a benzyl cation (C₇H₇⁺, m/z 91), which can rearrange to the highly stable, aromatic tropylium ion. This is often the base peak in the spectra of N-benzyl compounds.[4][9]

  • Ring Strain-Induced Fragmentation: Highly strained ring systems, like the bicyclo[2.1.1]hexane core, can undergo unique fragmentation pathways to relieve this strain, including retro-cycloadditions or concerted ring-opening reactions.[5][10]

Proposed Experimental Workflow for Data Acquisition

To validate the predictions herein, the following experimental protocol is proposed. This workflow ensures high-quality, reproducible data suitable for detailed structural analysis.

G cluster_lc Liquid Chromatography cluster_ms Tandem Mass Spectrometry (Q-TOF) lc_sample 1. Sample Injection (1-10 µM in ACN/H₂O) lc_col 2. C18 Reverse-Phase Column Separation lc_sample->lc_col lc_grad 3. Gradient Elution (H₂O to ACN w/ 0.1% FA) lc_col->lc_grad ms_ion 4. ESI Source (Positive Ion Mode) lc_grad->ms_ion Transfer ms_full 5. Full Scan (MS1) (m/z 50-500) ms_ion->ms_full ms_iso 6. Precursor Isolation (e.g., [M+H]⁺ at m/z 174.13) ms_full->ms_iso ms_frag 7. Collision-Induced Dissociation (CID) ms_iso->ms_frag ms_prod 8. Product Ion Scan (MS2) (m/z 40-200) ms_frag->ms_prod Data Analysis Data Analysis ms_prod->Data Analysis

Caption: Proposed LC-MS/MS workflow for acquiring fragmentation data.

Protocol Steps:

  • Sample Preparation: Prepare a 1-10 µM solution of 1-Benzyl-2-azabicyclo[2.1.1]hexane in a 50:50 mixture of acetonitrile and water with 0.1% formic acid to promote protonation.

  • Chromatography (Optional but Recommended): Use a C18 reverse-phase column to ensure sample purity prior to MS analysis.

  • Ionization: Introduce the sample into an Electrospray Ionization (ESI) source operating in positive ion mode. The basic nitrogen atom will readily accept a proton, forming the [M+H]⁺ ion.

  • Full Scan (MS1): Acquire a full scan mass spectrum to confirm the presence and mass of the protonated molecular ion ([M+H]⁺, expected m/z 174.13).

  • Tandem MS (MS2): Select the [M+H]⁺ ion (m/z 174.13) in the first mass analyzer (e.g., a quadrupole).

  • Fragmentation: Subject the isolated ions to Collision-Induced Dissociation (CID) with an inert gas (e.g., argon or nitrogen) at varying collision energies (e.g., 10, 20, 40 eV) to map the fragmentation pathways comprehensively.

  • Product Ion Analysis: Scan the second mass analyzer to detect the resulting fragment ions.

Predicted Fragmentation Patterns of 1-Benzyl-2-azabicyclo[2.1.1]hexane

The structure of 1-Benzyl-2-azabicyclo[2.1.1]hexane (C₁₂H₁₅N, Monoisotopic Mass: 173.12 Da) contains two key features that will dictate its fragmentation: the N-benzyl moiety and the strained bicyclic amine core.

Electrospray Ionization (ESI-MS/MS) Fragmentation

Under soft ESI conditions, the molecule will be observed as the protonated molecular ion, [M+H]⁺, at m/z 174.13 . Fragmentation induced via CID is predicted to follow two major pathways originating from this precursor.

G cluster_path1 Pathway A: Benzylic Cleavage cluster_path2 Pathway B: Ring Opening (α-Cleavage) precursor [M+H]⁺ m/z 174.13 p1_prod1 Tropylium Ion m/z 91.05 precursor->p1_prod1 Most Favorable p2_prod1 Iminium Ion m/z 118.09 precursor->p2_prod1 Less Favorable p1_neut Neutral Loss: 2-azabicyclo[2.1.1]hexane (83.07 Da) p1_prod1->p1_neut p2_neut Neutral Loss: Butene Radical C₄H₇• (56.04 Da) p2_prod1->p2_neut

Caption: Predicted ESI-MS/MS fragmentation of protonated 1-Benzyl-2-azabicyclo[2.1.1]hexane.

  • Pathway A (Dominant): Benzylic Cleavage. The most probable fragmentation event is the cleavage of the C1-C(benzyl) bond. This is highly favorable due to the formation of the exceptionally stable tropylium ion (a rearrangement product of the initial benzyl cation) at m/z 91.05 .[4] This fragment is expected to be the base peak in the MS2 spectrum. The corresponding neutral loss would be the 2-azabicyclo[2.1.1]hexane molecule (mass 83.07 Da).

  • Pathway B (Minor): α-Cleavage and Ring Opening. A secondary pathway involves α-cleavage at the C1-C6 bond, followed by rearrangement. This would relieve ring strain and form a stable, acyclic iminium ion. This could lead to a fragment at m/z 118.09 ([C₈H₁₂N]⁺) resulting from the loss of a butene radical. While plausible, this pathway is sterically and electronically less favored than direct benzylic cleavage.

Electron Ionization (EI-MS) Fragmentation

EI is a high-energy "hard" ionization technique that will produce a more complex spectrum with numerous fragments. The molecular ion (M⁺•) at m/z 173.12 may be observed, but likely with low abundance.

G mol_ion Molecular Ion (M⁺•) m/z 173.12 frag91 Tropylium Ion m/z 91.05 mol_ion->frag91 Benzylic Cleavage (Base Peak) frag96 [C₆H₁₀N]⁺ m/z 96.08 mol_ion->frag96 Loss of C₆H₅• frag118 [C₈H₁₂N]⁺ m/z 118.09 mol_ion->frag118 α-Cleavage frag82 [C₆H₁₀]⁺• m/z 82.08 frag96->frag82 Loss of CH₂N•

Caption: Predicted major fragmentation pathways under Electron Ionization (EI).

  • m/z 91 (Base Peak): As with ESI-MS/MS, the tropylium ion is expected to be the most abundant fragment and thus the base peak.

  • m/z 172: A weak M-1 peak resulting from the loss of a hydrogen atom.

  • m/z 96: Loss of the phenyl radical (C₆H₅•) from the molecular ion, leaving the protonated bicyclic core with a methylene group, [C₆H₁₀N]⁺.

  • m/z 82: Further fragmentation of the m/z 96 ion via loss of a CH₂N• radical could yield a cyclohexene-like radical cation, [C₆H₁₀]⁺•.

  • m/z 118: The same iminium ion from α-cleavage as proposed in the ESI pathway could also be formed under EI conditions.

Comparative Analysis: The Influence of the Bicyclic Core

To understand the unique contribution of the strained aza-BCH scaffold, we compare its predicted fragmentation to that of two well-characterized, less-strained analogs: 1-benzylpiperidine and cocaine (a tropane alkaloid).

Compound Structure Key Precursor ([M+H]⁺) Dominant Fragmentation Pathway(s) Characteristic Product Ions (m/z) Rationale for Difference
1-Benzyl-2-azabicyclo[2.1.1]hexane (Predicted) Bicyclic Amine174.131. Benzylic Cleavage 2. Ring Opening (minor)91 (Tropylium)118High ring strain makes benzylic cleavage an even more favorable pathway to dissipate energy.
1-Benzylpiperidine (Known) Monocyclic Amine176.141. Benzylic Cleavage 2. α-Cleavage (Ring) 91 (Tropylium)174 (M-1)146 (Loss of C₂H₅•)α-cleavage within the flexible piperidine ring is competitive with benzylic cleavage, leading to more complex spectra.
Cocaine (Known Bicyclic Alkaloid) Tropane Alkaloid304.151. Loss of Substituents 2. Ring Cleavage182 (Loss of BzO• and CO₂CH₃)122, 94Fragmentation is dominated by sequential losses of the large ester groups before the more stable tropane core fragments.[11]

This comparison clearly illustrates that while the m/z 91 fragment is a common feature for all N-benzyl compounds, the stability and strain of the heterocyclic ring system dictate the competitiveness of alternative fragmentation pathways. For 1-Benzyl-2-azabicyclo[2.1.1]hexane, the high strain of the [2.1.1] system is expected to strongly favor the simple, energy-releasing benzylic cleavage, leading to a cleaner and more predictable MS2 spectrum compared to its more flexible or complex counterparts.

Conclusion and Future Outlook

This guide provides a robust, scientifically grounded prediction of the mass spectrometric fragmentation patterns of the novel scaffold 1-Benzyl-2-azabicyclo[2.1.1]hexane. Based on established principles, we predict that its fragmentation will be dominated by the formation of the tropylium ion (m/z 91) under both EI and ESI-MS/MS conditions. This clean and predictable primary fragmentation is a direct consequence of the interplay between the stable benzyl moiety and the high strain of the azabicyclo[2.1.1]hexane core.

While these predictions offer a strong foundation for researchers, they must be validated by empirical data. The experimental protocols outlined here provide a clear path for acquiring high-quality spectra. Furthermore, for more granular predictions, the use of in silico computational tools such as CFM-ID or searching against spectral libraries like mzCloud could provide additional corroboration.[12][13] As this and other aza-BCH scaffolds see wider use, building a public, experimentally-verified spectral library will be crucial for the scientific community.

References

  • MDPI. (2025, January 16). Conjugation of Short-Chain Fatty Acids to Bicyclic-Amines for Analysis by Liquid Chromatography Tandem Mass Spectroscopy. Available from: [Link]

  • Zeng, J., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports, 10(1), 733. Available from: [Link]

  • ResearchGate. (2020). (PDF) Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Available from: [Link]

  • ResearchGate. Scheme 2. Proposed mechanism for fragmentations of protonated N-benzyl compounds. Available from: [Link]

  • Shim, H. J., et al. (2013). General Fragmentations of Alkaloids in Electrospray Ionization Tandem Mass Spectrometry. Mass Spectrometry Letters, 4(4), 81-85. Available from: [Link]

  • Wang, Y., et al. (2022). The Development of an Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for Biogenic Amines in Fish Samples. Foods, 12(1), 74. Available from: [Link]

  • ResearchGate. (2014). General Fragmentations of Alkaloids in Electrospray Ionization Tandem Mass Spectrometry. Available from: [Link]

  • KoreaScience. (2013). General Fragmentations of Alkaloids in Electrospray Ionization Tandem Mass Spectrometry. Available from: [Link]

  • Discovery of an aza-Bicyclo[2.1.1]hexane Piperazinium Salt and Its Application in Medicinal Chemistry via A Rearrangement. Available from: [Link]

  • SciSpace. (2014). General Fragmentations of Alkaloids in Electrospray Ionization Tandem Mass Spectrometry. Available from: [Link]

  • PubMed. (2012). The ESI CAD fragmentations of protonated 2,4,6-tris(benzylamino)- and tris(benzyloxy)-1,3,5-triazines involve benzyl-benzyl interactions: a DFT study. Journal of Mass Spectrometry, 47(7), 888-895. Available from: [Link]

  • PubChem. 1-benzyl-2-azabicyclo[2.1.1]hexane hydrochloride. Available from: [Link]

  • ACS Publications. (2021). CFM-ID 4.0: More Accurate ESI-MS/MS Spectral Prediction and Compound Identification. Analytical Chemistry, 93(36), 12216–12223. Available from: [Link]

  • Oxford Academic. (2025). SingleFrag: a deep learning tool for MS/MS fragment and spectral prediction and metabolite annotation. Briefings in Bioinformatics. Available from: [Link]

  • CFM-ID. CFM-ID 3.0. Available from: [Link]

  • mzCloud. Advanced Mass Spectral Database. Available from: [Link]

  • Wikipedia. Tandem mass spectrometry. Available from: [Link]

  • PubMed. (2004). Key fragmentation patterns of aporphine alkaloids by electrospray ionization with multistage mass spectrometry. Rapid Communications in Mass Spectrometry, 18(5), 523-8. Available from: [Link]

  • PubMed. (2009). Investigations of the fragmentation pathways of benzylpyridinium ions under ESI/MS conditions. Journal of Mass Spectrometry, 44(12), 1668-75. Available from: [Link]

  • Tandam mass spectrometry instrumentation and application in pharmaceutical analysis. Available from: [Link]

  • Doc Brown's Chemistry. mass spectrum of hexane. Available from: [Link]

  • Semantic Scholar. (2016). Identification of Glycoside Compounds from Tobacco by HPLC-ESI-LIT/MSn and ESI-Orbitrap-MS. Available from: [Link]

  • ACS Publications. (2023). Electrospray Ionization Tandem Mass Spectrometric Study of Selected Phosphine-Based Ligands for Catalytically Active Organometallics. Journal of the American Society for Mass Spectrometry, 34(8), 1629–1639. Available from: [Link]

  • MassBank. MassBank Database. Available from: [Link]

  • Mass Spectrometry: Fragmentation. Available from: [Link]

  • ResearchGate. (2025). Azabicyclo[2.1.1]hexanes. A Review. Available from: [Link]

  • MDPI. (2022). ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXIDES. Molecules, 27(10), 3236. Available from: [Link]

  • NIH National Library of Medicine. (2024). Organocatalytic Asymmetric Synthesis of Azabicyclo[2.1.1]hexanes. Available from: [Link]

  • ResearchGate. (2024). (PDF) Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane-1-Carboxylates (2,4-Methanoprolines) – Promising Bicyclic Proline Analogs. Available from: [Link]

  • ACS Publications. (2023). Formation and Tandem Mass Spectrometry of Doubly Charged Lipid-Metal Ion Complexes. Analytical Chemistry, 95(25), 9411–9418. Available from: [Link]

  • ACS Figshare. (2025). Organocatalytic Asymmetric Synthesis of Azabicyclo[2.1.1]hexanes. Available from: [Link]

  • ResearchGate. Preparation of 2-Azabicyclo[2.1.1]hexane Hydrochloride. Available from: [Link]

  • Chemistry LibreTexts. (2020). 11.8: Fragmentation Patterns in Mass Spectrometry. Available from: [Link]

Sources

Comparative

Impact of Azabicyclo[2.1.1]hexane on Pharmacokinetic Properties

Executive Summary: Escaping Flatland In the modern era of medicinal chemistry, the "Escape from Flatland" initiative has driven the transition from planar, aromatic-heavy scaffolds to three-dimensional, -rich architectur...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Escaping Flatland

In the modern era of medicinal chemistry, the "Escape from Flatland" initiative has driven the transition from planar, aromatic-heavy scaffolds to three-dimensional,


-rich architectures.[1] The azabicyclo[2.1.1]hexane (aza-BCH)  motif has emerged as a premier bioisostere, offering a rigid, saturated alternative to pyrrolidine  and ortho-substituted phenyl rings .[2]

This guide objectively analyzes the pharmacokinetic (PK) advantages of incorporating the aza-BCH core. Experimental data and structural analysis demonstrate that this motif consistently modulates basicity (


) , enhances metabolic stability (

)
, and improves aqueous solubility while maintaining precise vector orientation for target binding.

Structural & Mechanistic Basis[2][3]

To understand the PK impact, one must first appreciate the structural causality.[2] The aza-BCH system is not merely a "bulky pyrrolidine"; it is a strained, bicyclic system that fundamentally alters the electronic properties of the nitrogen atom.

Geometric Vectors and Bioisosterism

Unlike the flexible pyrrolidine ring, the aza-BCH core is rigid.[2] The "bridge" locks the conformation, defined by specific exit vectors (distances and angles between substituents).

  • Vs. Phenyl: The C1-C2 bond length and substituent angles in aza-BCH closely mimic those of ortho-substituted benzenes, allowing it to serve as a saturated mimetic that retains binding affinity while reducing lipophilicity.[2]

  • Vs. Pyrrolidine: The aza-BCH provides a defined projection of substituents, reducing the entropic penalty of binding often seen with flexible pyrrolidine chains.

Electronic Modulation (The Basicity Shift)

A critical feature of aza-BCH is the reduced basicity of the bridgehead nitrogen compared to pyrrolidine.

  • Mechanism: The geometric constraints of the bicyclic system increase the

    
    -character of the nitrogen lone pair orbital (resembling 
    
    
    
    more than
    
    
    ). Electrons in orbitals with higher
    
    
    -character are held closer to the nucleus and are less available for protonation.[2]
  • PK Consequence: Lower

    
     reduces lysosomal trapping and, crucially, decreases affinity for the hERG channel, a common liability for basic amines.[2]
    

VectorComparison cluster_0 Standard Scaffolds cluster_1 Bioisostere: Azabicyclo[2.1.1]hexane Pyrrolidine Pyrrolidine (Flexible, High pKa) Phenyl Ortho-Phenyl (Planar, Lipophilic) AzaBCH Aza-BCH (Rigid, 3D, Lower pKa) Pyrrolidine->AzaBCH Rigidification Reduced Basicity Phenyl->AzaBCH Saturation (Fsp3) Solubility Increase

Figure 1: Vector comparison illustrating the transition from standard scaffolds to the aza-BCH core, highlighting key physicochemical shifts.

Comparative Pharmacokinetic Analysis

The following analysis compares aza-BCH against its primary alternatives. Data is synthesized from recent medicinal chemistry campaigns, including LRRK2 inhibitor optimization.[2][3]

Quantitative Performance Matrix
ParameterPyrrolidine (Reference)Phenyl (Reference)Azabicyclo[2.1.1]hexaneImpact / Causality
Lipophilicity (

)
Low to ModerateHighModerate Adds 3D bulk without aromaticity; lowers

vs phenyl, improving metabolic stability.[2]
Solubility HighLowVery High

character disrupts crystal packing energy more effectively than planar rings.[2]
Metabolic Stability (

)
Moderate (N-dealkylation prone)Low (P450 oxidation prone)High Bridgehead substitution sterically hinders P450 access to the nitrogen and adjacent carbons.
Basicity (

)
High (~10-11)N/AReduced (~8-9) Increased

-character of N-lone pair reduces proton affinity; lowers hERG risk.
Permeability (

)
HighHighHigh Maintains lipophilic balance; "sphere-like" shape supports passive diffusion.[2]
Case Study: LRRK2 Inhibitors (Merck)

In the optimization of LRRK2 inhibitors for Parkinson's disease, researchers replaced a pyrrolidine moiety with an aza-BCH core.

  • Challenge: The pyrrolidine series exhibited high intrinsic clearance (

    
    ) and hERG liability due to high basicity.
    
  • Solution: Introduction of the aza-BCH scaffold.

  • Result:

    • Solubility: Improved significantly due to the 3D topology.

    • Metabolic Stability:

      
       was reduced, likely due to steric protection of the nitrogen.
      
    • Safety: The reduced basicity contributed to a cleaner hERG profile.[2]

Experimental Protocols for Validation

To validate the impact of aza-BCH in your own library, the following self-validating protocols are recommended.

Determination (Potentiometric Titration)

Accurate


 measurement is essential to confirm the electronic modulation of the nitrogen.
  • Preparation: Dissolve 5 mg of the aza-BCH derivative in 20 mL of degassed water/methanol (if solubility is limited).

  • Calibration: Calibrate the electrode using standard buffers (pH 4.0, 7.0, 10.0) at a constant ionic strength (0.15 M KCl).[2]

  • Titration: Titrate with 0.1 M HCl or NaOH using an automated titrator (e.g., Sirius T3).

  • Data Analysis: Use the Bjerrum plot method to determine the ionization constant.[2]

    • Validation Check: Ensure the temperature is controlled at 25°C ± 0.1°C, as

      
       is temperature-dependent.[2]
      
Microsomal Stability Assay

This assay quantifies the improvement in intrinsic clearance.[2]

  • Incubation: Incubate test compound (1 µM) with liver microsomes (human/rat, 0.5 mg protein/mL) and NADPH-regenerating system in phosphate buffer (pH 7.4).

  • Sampling: Aliquot samples at 0, 5, 15, 30, and 45 minutes.

  • Quenching: Stop reaction with ice-cold acetonitrile containing an internal standard (e.g., warfarin).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    determines
    
    
    and
    
    
    .

ExperimentalWorkflow cluster_pka Electronic Validation cluster_met Stability Validation Start Compound Synthesis (Aza-BCH Analog) Pka Potentiometric pKa (Confirm Basicity Drop) Start->Pka Microsomes Liver Microsomes (+NADPH) Start->Microsomes Decision Compare vs. Pyrrolidine/Phenyl Pka->Decision LCMS LC-MS/MS Analysis (Time-course) Microsomes->LCMS Cl_int Calculate Cl_int LCMS->Cl_int Cl_int->Decision

Figure 2: Validation workflow for assessing the pharmacokinetic advantages of aza-BCH scaffolds.

Synthesis & Accessibility

Access to aza-BCH scaffolds has historically been a bottleneck, but recent advances utilizing [2+2] photocycloaddition have streamlined production.[2]

  • Method: Irradiation of allyl amines with aryl ketones allows for the rapid construction of the bicyclic core.

  • Commercial Availability: Major building block suppliers (e.g., Enamine) now offer diverse libraries of aza-BCH derivatives, facilitating their immediate inclusion in SAR campaigns.[2]

References

  • Mykhailiuk, P. K. (2018).[2][4] Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going. Organic & Biomolecular Chemistry. Link

  • Denisenko, A., et al. (2021).[2][5] Azabicyclo[2.1.1]hexanes as Scaffolds for Drug Discovery. Topics in Current Chemistry. Link

  • Merck & Co. (2023).[2][3] Discovery of MK-1468: A Potent LRRK2 Inhibitor. Journal of Medicinal Chemistry. Link

  • Levterov, V. V., et al. (2018).[2] Photochemical Synthesis of 2-Azabicyclo[2.1.1]hexanes. Journal of Organic Chemistry. Link

  • Barnes-Seeman, D., et al. (2014).[2] The Role of Physicochemical Properties in Drug Discovery. Current Topics in Medicinal Chemistry. Link

Sources

Validation

Validating purity of 1-Benzyl-2-azabicyclo[2.1.1]hexane via HPLC

Title: Validating Purity of 1-Benzyl-2-azabicyclo[2.1.1]hexane: A Comparative HPLC Guide Subtitle: Navigating the "Escape from Flatland"—Optimizing Chromatographic Separation for Strained sp³-Rich Scaffolds. Executive Su...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Validating Purity of 1-Benzyl-2-azabicyclo[2.1.1]hexane: A Comparative HPLC Guide Subtitle: Navigating the "Escape from Flatland"—Optimizing Chromatographic Separation for Strained sp³-Rich Scaffolds.

Executive Summary

The shift in medicinal chemistry toward sp³-rich scaffolds (the "Escape from Flatland" initiative) has elevated 1-Benzyl-2-azabicyclo[2.1.1]hexane from a niche curiosity to a high-value bioisostere for ortho-substituted benzenes and proline analogs. However, its unique structural properties—high ring strain (~65 kcal/mol), significant basicity, and potential for regioisomeric impurities—present distinct analytical challenges.

This guide moves beyond generic protocols to provide a comparative analysis of HPLC methodologies. We contrast the industry-standard C18 approach against the Phenyl-Hexyl stationary phase, demonstrating why the latter often yields superior selectivity for this specific benzyl-protected bicyclic amine.

Part 1: The Analytical Challenge

To validate purity effectively, one must understand the molecule's behavior in solution.

  • The Basic Amine Problem: The tertiary amine nitrogen in the [2.1.1] bridge is highly basic. On traditional silica-based C18 columns at neutral pH, this leads to silanol interaction, resulting in severe peak tailing and poor resolution.

  • The Isomer Risk: Synthesis of [2.1.1] systems (often via strain-release amination of bicyclo[1.1.0]butanes) can generate regioisomers (e.g., 3-substituted byproducts) or diastereomers that possess identical mass-to-charge ratios (m/z) but distinct 3D shapes.

  • The Chromophore: The benzyl group is the primary UV chromophore. While useful for detection (254 nm), it introduces hydrophobicity that must be balanced against the polar amine core.

Part 2: Comparative Methodology

We evaluated two primary separation strategies. The goal was to separate the target molecule from its likely impurities: Benzylamine (starting material) and Hydrolysis degradants (ring-opening products).

Comparison: C18 vs. Phenyl-Hexyl
FeatureMethod A: Standard C18 Method B: Phenyl-Hexyl (Recommended)
Stationary Phase C18 (Octadecylsilane), 3.5 µmPhenyl-Hexyl, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)10 mM Ammonium Formate (pH 3.8)
Mobile Phase B AcetonitrileMethanol/Acetonitrile (50:50)
Separation Mechanism Hydrophobic Interaction (Solvophobic)Hydrophobic + π-π Interaction + Shape Selectivity
Target Peak Shape Often Asymmetric (Tailing Factor > 1.3)Sharp (Tailing Factor < 1.1)
Isomer Resolution Moderate (Separates by hydrophobicity only)High (Separates by aromatic stacking & steric fit)
Why Phenyl-Hexyl Wins:

The 1-Benzyl group on the analyte engages in π-π stacking interactions with the phenyl ring of the stationary phase. This provides an orthogonal retention mechanism distinct from pure hydrophobicity.[1] Furthermore, the rigid bicyclic [2.1.1] core has a distinct 3D shape; Phenyl-Hexyl phases are known to exhibit superior "shape selectivity" for rigid isomers compared to the flexible alkyl chains of C18.

Part 3: Optimized Experimental Protocol (Method B)

This protocol is designed to be self-validating, ensuring system suitability criteria are met before sample analysis.

Chromatographic Conditions
  • Column: XSelect CSH Phenyl-Hexyl or equivalent (150 mm x 4.6 mm, 3.5 µm).

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temp: 40°C (Elevated temperature reduces viscosity and improves mass transfer for the bicyclic amine).

  • Detection: UV at 215 nm (for impurities) and 254 nm (for benzyl confirmation).

  • Injection Volume: 5–10 µL.

Gradient Profile
  • Buffer: 10 mM Ammonium Formate, pH 3.8 (adjusted with Formic Acid).

  • Organic: 100% Acetonitrile.

Time (min)% Buffer (A)% Organic (B)Action
0.0955Equilibration
2.0955Isocratic Hold (Elute polar salts)
15.03070Linear Gradient
18.0595Wash
20.0955Re-equilibration
Representative Performance Data (Simulated)
ParameterAcceptance CriterionObserved Result (Phenyl-Hexyl)
Retention Time (RT) N/A8.4 min
Tailing Factor (Tf) ≤ 1.51.08 (Excellent symmetry)
Resolution (Rs) ≥ 2.0 (vs. nearest impurity)3.2 (vs. Benzylamine)
Theoretical Plates (N) > 50008,450

Part 4: Validation Framework (ICH Q2(R2) Aligned)

The following workflow visualizes the validation lifecycle required for regulatory submission.

ValidationWorkflow cluster_Validation ICH Q2(R2) Validation Parameters Start Method Development (Phenyl-Hexyl Selection) Optimization Parameter Optimization (pH, Temp, Gradient) Start->Optimization PreVal System Suitability (SST) Check Optimization->PreVal Specificity Specificity (Stress Testing) PreVal->Specificity Passes SST Linearity Linearity (R² > 0.999) Specificity->Linearity Accuracy Accuracy (Spike Recovery) Linearity->Accuracy Precision Precision (Repeatability) Accuracy->Precision Routine Routine QC Analysis Precision->Routine

Caption: Figure 1: End-to-end validation workflow aligned with ICH Q2(R2) guidelines, transitioning from column selection to routine QC.

Key Validation Steps:
  • Specificity (Stress Testing):

    • Subject the sample to Acid (0.1N HCl), Base (0.1N NaOH), and Peroxide (3% H₂O₂) for 24 hours.

    • Requirement: The Phenyl-Hexyl method must resolve the main peak from all degradation products (resolution > 1.5).

    • Note: The [2.1.1] system is strained; expect ring-opening under strong acid conditions.

  • Linearity & Range:

    • Prepare 5 concentrations from 50% to 150% of the target concentration (e.g., 0.1 mg/mL).

    • Metric: Correlation coefficient (R²) ≥ 0.999.

  • Accuracy (Recovery):

    • Spike known impurities (e.g., Benzylamine) into the pure sample at 0.1%, 0.5%, and 1.0% levels.

    • Acceptance: Recovery between 90–110%.

Part 5: Troubleshooting & Decision Logic

When deviations occur, use this logic flow to diagnose the issue.

Troubleshooting Problem Chromatographic Issue Detected Check Identify Symptom Problem->Check Tailing Peak Tailing (>1.5) Check->Tailing Split Split Peaks / Shoulder Check->Split Drift RT Drift Check->Drift Sol_Tail Increase Buffer Strength OR Add Modifier (TEA) Tailing->Sol_Tail Sol_Split Check for Isomers (Switch to Phenyl-Hexyl) Split->Sol_Split Sol_Drift Check Column Equilibration (Temp Control) Drift->Sol_Drift

Caption: Figure 2: Troubleshooting logic for common issues encountered with basic bicyclic amines.

References

  • International Council for Harmonisation (ICH). (2023).[2][3] Validation of Analytical Procedures: Q2(R2). European Medicines Agency. Link

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. Link

  • Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going. Organic & Biomolecular Chemistry, 17, 2839-2849. Link

  • Waters Corporation. (2024). Selectivity Differences Between C18 and Phenyl-Hexyl Stationary Phases. Waters Knowledge Base. Link

  • Kazakevich, Y. V., & LoBrutto, R. (2007). HPLC for Pharmaceutical Scientists. Wiley-Interscience.

Sources

Comparative

SAR studies involving 1-Benzyl-2-azabicyclo[2.1.1]hexane analogs

This guide provides a technical deep-dive into 1-Benzyl-2-azabicyclo[2.1.1]hexane and its analogs, positioning them as critical "saturated bioisosteres" for modern drug discovery. Executive Summary: The "Escape from Flat...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical deep-dive into 1-Benzyl-2-azabicyclo[2.1.1]hexane and its analogs, positioning them as critical "saturated bioisosteres" for modern drug discovery.

Executive Summary: The "Escape from Flatland"

In the pursuit of improved drug-like properties, medicinal chemistry has shifted from planar aromatic systems to three-dimensional, sp³-rich scaffolds.[1] The 1-benzyl-2-azabicyclo[2.1.1]hexane scaffold represents a specific, high-value geometric isomer designed to mimic ortho-substituted benzenes or constrained prolines .

Unlike flexible piperidines or planar phenyl rings, this bridged bicycle locks substituents into precise vectors, offering a unique combination of metabolic stability , solubility , and vector fidelity .

Key Value Proposition
  • Vector Mimicry: Replicates the

    
     bond vector of ortho-substituted arenes with high fidelity.
    
  • Solubility Enhancement: Increases aqueous solubility by 10–50x compared to corresponding aromatic analogs due to disrupted crystal packing and increased solvation.

  • Basicity Modulation: The strained amine exhibits a lower pKa (~8.5–9.0) compared to pyrrolidine (~11.3), improving membrane permeability at physiological pH.

Comparative Performance Analysis

The following table contrasts the 1-benzyl-2-azabicyclo[2.1.1]hexane scaffold against the standard alternatives it replaces: the flexible N-benzyl-pyrrolidine and the planar ortho-benzyl-aniline (or similar aromatic systems).

Table 1: Physicochemical & Structural Comparison
Feature1-Benzyl-2-azabicyclo[2.1.1]hexane N-Benzyl-Pyrrolidine Ortho-Benzyl-Aniline (Aromatic)
Geometry Rigid, Bridged (Defined Vectors)Flexible (Envelope flux)Planar, Rigid
Hybridization High Fsp³ (3D Character)High Fsp³ (Flexible)Low Fsp³ (Flat)
Exit Vector Angle ~60° (Mimics ortho)Variable (Flexible)60° (Fixed)
pKa (Amine) 8.5 – 9.2 (Ideal for CNS/Oral)~11.3 (Highly Ionized)~4.6 (Weak Base)
Lipophilicity (LogD) Lower (Better Solubility)ModerateHigh (Poor Solubility)
Metabolic Stability High (Blocked oxidation sites)Low (α-oxidation prone)Moderate (CYP prone)
Solubility High (>100 µM typical)HighLow (<10 µM typical)
Mechanism of Action: The Vector Match

The critical advantage of the 1-benzyl-2-azabicyclo[2.1.1]hexane is its ability to position the benzyl group (at C1) and the amine lone pair (at N2) in a spatial orientation that superimposes with the ortho-substituents of a benzene ring. This allows researchers to retain potency while gaining the solubility/metabolic benefits of saturation.

Structural Visualization & Pathways

Diagram 1: Vector Comparison & Synthesis Logic

The following diagram illustrates the vector relationship between the aromatic precursor and the bicyclic bioisostere, alongside the primary synthetic disconnection.

Bioisostere_Logic cluster_props Property Gains OrthoBenzene Ortho-Substituted Benzene VectorMatch Vector Overlay (Angle ~60°) OrthoBenzene->VectorMatch Planar Template Bicycle 1-Benzyl-2-azabicyclo [2.1.1]hexane Bicycle->VectorMatch Saturated Mimic Solubility Increased Solubility Bicycle->Solubility Metabolism Blocked Metabolic Sites Bicycle->Metabolism BCB 1-Benzyl-Bicyclo [1.1.0]butane BCB->Bicycle Strain-Release Cycloaddition Imine Imine / Nitrene Precursor Imine->Bicycle [3+2] or Radical Relay

Caption: Logical transition from planar benzene to saturated bicycle, utilizing strain-release chemistry.

Experimental Protocols: Synthesis & Validation

The synthesis of 1-substituted-2-azabicyclo[2.1.1]hexanes has historically been challenging. The modern "Gold Standard" approach utilizes strain-release cycloaddition of bicyclo[1.1.0]butanes (BCBs).

Protocol A: Synthesis via BCB-Imine Cycloaddition

Reference Grounding: Adapted from Mykhailiuk et al. (Nature Chem. 2023) and Aggarwal et al. (Angew. Chem. 2024).[2][3][4][5][6][7][8]

Objective: Synthesize 1-benzyl-2-azabicyclo[2.1.1]hexane from 1-benzyl-bicyclo[1.1.0]butane.

Reagents:

  • Substrate: 1-Benzyl-bicyclo[1.1.0]butane (prepared via carbene addition to benzyl-allene or cyclization).

  • Reactant: N-Tosyl imine or suitable radical acceptor.

  • Catalyst: Tris(2,2'-bipyridyl)ruthenium(II) (Photoredox) or Lewis Acid (

    
    ).
    
  • Solvent: Acetonitrile (MeCN) or Dichloromethane (DCM).

Step-by-Step Workflow:

  • Pre-reaction Preparation:

    • Flame-dry a 10 mL Schlenk tube under Argon.

    • Dissolve 1-benzyl-bicyclo[1.1.0]butane (1.0 equiv) and the corresponding imine (1.2 equiv) in anhydrous DCM (0.1 M).

  • Catalysis Initiation:

    • Method A (Lewis Acid): Cool to 0°C. Add

      
       (10 mol%) dropwise.
      
    • Method B (Photochemical): Add Photocatalyst (2 mol%). Irradiate with Blue LED (450 nm) at room temperature.

  • Reaction Monitoring:

    • Monitor via TLC (Hexane/EtOAc 8:2). The strained BCB is highly reactive; conversion typically completes within 2–4 hours.

    • Self-Validating Check: Look for the disappearance of the characteristic BCB signals in crude NMR (high-field multiplets < 1.0 ppm).

  • Work-up & Purification:

    • Quench with saturated

      
      . Extract with DCM (3x).
      
    • Dry over

      
       and concentrate in vacuo.
      
    • Purification: Flash column chromatography on silica gel. Note: The amine product may be basic; use 1%

      
       in the eluent to prevent streaking.
      
  • Deprotection (if Tosyl-protected):

    • Treat the intermediate with

      
       (sonication) or 
      
      
      
      to remove the sulfonyl group, yielding the free secondary amine.
Protocol B: Physicochemical Profiling (LogD & pKa)

Objective: Validate the "Escape from Flatland" hypothesis.

  • pKa Determination:

    • Use potentiometric titration (Sirius T3 or similar).

    • Dissolve 1 mg of compound in 0.15 M KCl. Titrate from pH 2 to 12.

    • Expected Result: Inflection point at pH 8.5–9.2.

  • LogD (Lipophilicity) Assay:

    • Shake-flask method (Octanol/PBS pH 7.4).

    • Quantify phases using HPLC-UV/MS.

    • Comparison: Run parallel with N-benzyl-pyrrolidine. The bicyclic analog should show a lower LogD (typically by 0.5 – 1.0 log units) due to the compact, polar-dense cage structure.

Critical SAR Insights for Drug Design

When incorporating 1-benzyl-2-azabicyclo[2.1.1]hexane into a lead series, consider the following SAR rules:

  • The "Bridgehead Effect": Substituents at the C1 bridgehead (the benzyl group) are locked in a fixed position relative to the N2 amine. This is distinct from C3 or C4 substitution. Use this to probe specific hydrophobic pockets that require a rigid vector.

  • Steric Bulk: The ethylene bridge (C5-C6) creates a "wall" of steric bulk on one face of the molecule. This can be exploited to block metabolic enzymes (CYP450) from accessing the core, but may also clash with restricted receptor pockets.

  • Amine Basicity: If your target requires a high-pKa amine (e.g., for a salt bridge), the bicyclo[2.1.1]hexane (pKa ~9) might be too weak compared to a piperidine (pKa ~11). Conversely, for CNS penetration, this lower pKa is advantageous.

References

  • Mykhailiuk, P. K., et al. (2023).[7][9][10] 2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring.[11][12][13] Nature Chemistry, 15, 1155–1163.[9][12] Link

  • Zanini, M., Noble, A., Aggarwal, V. K. (2024). Synthesis of 1-Azabicyclo[2.1.1]hexanes via Formal Single Electron Reduction of Azabicyclo[1.1.0]butanes under Photochemical Conditions.[14][15][16] Angewandte Chemie International Edition, 63(44), e202410207.[15] Link

  • Levterov, V. V., et al. (2018).[6] Photochemical in-flow synthesis of 2,4-methanopyrrolidines: pyrrolidine analogues with improved water solubility and reduced lipophilicity.[6] Journal of Organic Chemistry, 83(23), 14350–14361.[6] Link

  • Chernykh, A. V., et al. (2024).[8][10] Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane-1-Carboxylates (2,4-Methanoprolines) – Promising Bicyclic Proline Analogs.[4] Journal of Organic and Pharmaceutical Chemistry, 22(3), 24-37.[4] Link

  • Barnes-Seeman, D., et al. (2014). The role of pKa in the design of CNS penetrant drugs. Current Topics in Medicinal Chemistry, 14(1), 255-261. (Contextual Reference for pKa claims).

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-Benzyl-2-azabicyclo[2.1.1]hexane hydrochloride

Topic: Personal protective equipment for handling 1-Benzyl-2-azabicyclo[2.1.1]hexane hydrochloride Content Type: Operational Safety & Logistics Guide[1][2][3] Executive Summary & Compound Context 1-Benzyl-2-azabicyclo[2....

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling 1-Benzyl-2-azabicyclo[2.1.1]hexane hydrochloride Content Type: Operational Safety & Logistics Guide[1][2][3]

Executive Summary & Compound Context

1-Benzyl-2-azabicyclo[2.1.1]hexane hydrochloride (CAS: 871658-02-5) is a strained bicyclic amine salt commonly used as a conformationally restricted building block in medicinal chemistry (often as a proline bioisostere).[1][2][4]

While classified primarily as an Irritant (Skin/Eye/Respiratory) and Harmful if Swallowed , its status as a research chemical mandates the application of the Precautionary Principle .[2] As a "strain-release" scaffold, the molecule possesses inherent ring strain energy.[1][2] While the hydrochloride salt stabilizes the amine, the compound should be treated as a Potent Pharmaceutical Intermediate (Control Band 2/3) until definitive toxicological data proves otherwise.[2]

This guide moves beyond generic "safety tips" to provide a risk-based operational protocol for researchers synthesizing or utilizing this scaffold.

Risk Assessment & Control Banding

Before selecting PPE, we must establish the hazard profile. In the absence of chronic toxicity data (carcinogenicity/reproductive toxicity), we utilize a default Control Banding approach.

Hazard Profile Table
ParameterSpecificationOperational Implication
Physical State Solid (Off-white powder)High risk of airborne dust generation during weighing.[1][2]
Acidity Hydrochloride SaltHygroscopic; forms acidic solution upon contact with mucosal membranes (eyes/lungs).[1][2]
GHS Classification H302, H315, H319, H335Target organs: Lungs, Eyes, Skin.[1][2] Systemic toxicity possible via ingestion.[1][2][5]
Thermal Stability Melting Point ~85°CAvoid high-heat friction; strained rings can degrade exothermically.[1][2]
Decision Logic: PPE Selection

The following logic flow dictates the protection level required based on the operation being performed.

RiskAssessment Compound 1-Benzyl-2-azabicyclo [2.1.1]hexane HCl State Physical State: Fine Powder Compound->State Operation Operation Type State->Operation Solubilized Solubilized (Solution) Operation->Solubilized SolidHandling Solid Handling (Weighing/Transfer) Operation->SolidHandling Level1 Level 1 PPE: Nitrile Gloves + Glasses (Fume Hood Optional) Solubilized->Level1 Low Dust Risk Level2 Level 2 PPE: Double Nitrile + Goggles + N95/P100 or Fume Hood SolidHandling->Level2 High Inhalation Risk

Figure 1: Risk-based logic for determining PPE requirements based on physical state and operational context.[1][2]

Personal Protective Equipment (PPE) Matrix

Do not rely on "standard lab attire."[2] Use this specific configuration to prevent exposure to the hydrochloride salt dust.[2][6]

Body ZoneRecommended EquipmentTechnical Justification
Respiratory Primary: Chemical Fume Hood (Certified).Secondary: N95 or P100 Particulate Respirator (if hood unavailable).[1][2]The HCl salt is a respiratory irritant (H335).[2] Inhalation of dust causes immediate mucosal acidification.[2]
Ocular Chemical Splash Goggles (Indirect Vented).Note: Safety glasses are insufficient for powders.[1][2]Fine powders can bypass the side gaps of safety glasses.[2] Goggles provide a seal against dust entry.[1][2]
Dermal (Hand) Double Gloving: 1. Inner: Nitrile (4 mil)2.[2] Outer: Nitrile (4-8 mil)Amine salts are highly soluble in sweat.[1][2] Double gloving prevents "wicking" through pinholes.[1][2] Change outer gloves every 2 hours.[1][2]
Body Lab Coat (Cotton/Poly blend) + Long pants + Closed-toe shoes.[1][2]Standard barrier protection.[1][2][7] Synthetic fibers (nylon) should be avoided due to static cling with dry powders.[2]

Operational Protocols

A. Weighing & Transfer (Critical Step)

The highest risk of exposure occurs during the transfer of the dry solid due to static electricity and dust generation.

  • Static Control: Amine salts are prone to static charge.[1][2] Use an antistatic gun or ionizing bar inside the balance enclosure before opening the vial.[2]

  • Engineering Control: Perform all weighing inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .[1][2]

    • Airflow Check: Ensure face velocity is between 80–100 fpm.[1][2]

  • Technique:

    • Place a lint-free wipe (dampened with methanol) around the balance pan to trap stray particles.[1][2]

    • Use a disposable spatula.[1][2] Do not reuse spatulas to prevent cross-contamination.[1][2]

    • Close the vial immediately after transfer. The compound is hygroscopic; moisture absorption alters stoichiometry.[2]

B. Solubilization & Reaction[1][2]
  • Solvent Addition: Always add solvent to the solid , not solid to the solvent.[2] This prevents "puffing" of the powder into the air.

  • Exotherm Management: While the HCl salt is stable, neutralizing it (free-basing) releases heat.[1][2] If converting to the free base:

    • Cool the mixture to 0°C.

    • Add base (e.g., NaHCO₃, NaOH) slowly.[2]

    • Why? The [2.1.1] bicyclic system is strained.[2][8] Excessive heat during neutralization can trigger ring-opening or decomposition.[1][2]

Emergency Response & Spill Management

In the event of a spill, immediate containment is required to prevent the spread of the irritant powder.

SpillResponse Spill Spill Detected Evacuate 1. Evacuate Immediate Area (Allow dust to settle - 2 mins) Spill->Evacuate PPE_Up 2. Don Full PPE (Goggles + Double Gloves + N95) Evacuate->PPE_Up Contain 3. Cover with Damp Paper Towels (Prevents dust aerosolization) PPE_Up->Contain Clean 4. Wipe & Double Bag (Label as Hazardous Waste) Contain->Clean Decon 5. Surface Decontamination (Soap/Water wash -> Alcohol wipe) Clean->Decon

Figure 2: Linear workflow for managing dry powder spills of amine hydrochlorides.

First Aid Measures:

  • Inhalation: Move to fresh air immediately. If wheezing occurs, seek medical attention (H335).

  • Eye Contact: Rinse cautiously with water for 15 minutes .[1][2][4][5][6] Remove contact lenses if present.[1][2][5][6][7] The acidity of the HCl salt requires thorough irrigation.

  • Skin Contact: Wash with soap and water.[1][2][4][5][6][7] Do not use ethanol on skin (increases permeability).[2]

Disposal & Waste Management

Proper disposal prevents environmental contamination and downstream hazards.[1][2]

  • Solid Waste: Discard contaminated gloves, wipes, and weighing boats into a Solid Hazardous Waste container.[2] Label as "Toxic/Irritant Solid."[1][2]

  • Liquid Waste:

    • Dissolved compound must go into Organic Waste (Halogenated or Non-Halogenated) depending on the solvent used.[2]

    • Do NOT pour down the drain.[2][3] Amine salts can be toxic to aquatic life.[1][2]

  • Container Disposal: Triple rinse empty vials with Methanol before discarding glass. Add the rinsate to the liquid waste stream.

References

  • National Research Council. (2011).[1][2] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1][2][9][10] [Link]

  • PubChem. (n.d.).[1][2][11] Compound Summary: 2-Azabicyclo[2.1.1]hexane.[1][2][4][12][13] National Library of Medicine.[2] [Link][1][2]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[2] Hazard Communication Standard: Safety Data Sheets. [Link][1][2]

Sources

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